GM-90257
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H14N4OS2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H14N4OS2/c1-10-14(20-7-8-22-16(20)17-10)13-9-23-15(19-13)18-11-3-5-12(21-2)6-4-11/h3-9H,1-2H3,(H,18,19) |
InChI Key |
YYYAGFCFCHCRAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=CSC(=N3)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Interface: A Technical Guide to the GM-90257 Binding Site on α-Tubulin
For Researchers, Scientists, and Drug Development Professionals
Abstract
GM-90257 is a novel small molecule inhibitor of microtubule acetylation with demonstrated anti-cancer properties, particularly against triple-negative breast cancer.[1][2] Its mechanism of action involves the direct binding to α-tubulin, which sterically hinders the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to its substrate residue, Lysine 40 (K40), located within the microtubule lumen.[1][3][4] This guide provides a comprehensive technical overview of the current understanding of the this compound binding site on α-tubulin, supported by available data and detailed experimental protocols. It is designed to equip researchers and drug development professionals with the necessary information to further investigate this promising therapeutic target.
Introduction to this compound and its Mechanism of Action
Microtubule dynamics are a cornerstone of cellular function, and their post-translational modifications, such as acetylation, are critical for regulating their stability and interaction with other proteins. Aberrant microtubule acetylation has been implicated in various pathologies, including cancer. This compound has emerged as a specific inhibitor of microtubule acetylation.[1][2][3] Unlike direct enzymatic inhibitors of αTAT1, this compound acts by binding to α-tubulin, thereby preventing the enzyme from accessing its target residue.[2][5] This mode of action has been shown to induce apoptosis and activate the JNK/AP-1 signaling pathway in cancer cells.[3][6][7]
The this compound Binding Site on α-Tubulin: A Computational Perspective
To date, the precise binding site of this compound on α-tubulin has been elucidated primarily through computational molecular docking simulations.[5] These in silico studies provide a valuable model for understanding the interaction at a molecular level.
Predicted Binding Locus and Key Interacting Residues
Molecular docking simulations predict that this compound binds to a specific cleft on the surface of α-tubulin.[5] The key interaction identified is a hydrogen bond formed between this compound and the amino acid residue Glutamine 85 (Gln85) of α-tubulin.[5] The binding is further stabilized by hydrophobic interactions with surrounding residues.[5]
It is crucial to note that this binding model is based on computational predictions and awaits experimental validation through techniques such as X-ray crystallography, NMR spectroscopy, or site-directed mutagenesis.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. It is important to distinguish between computational predictions and experimental results.
| Parameter | Value | Method | Reference |
| Predicted Binding Affinity | -16.452 (arbitrary units) | Molecular Docking Simulation | [5] |
| Parameter | Concentration | Cell Line | Effect | Reference |
| IC50 (Colony Formation) | 500-1000 nM | MDA-MB-231 | Significant reduction in colony formation | [3] |
| Apoptosis Induction | 500 nM | MDA-MB-231 | Increased apoptosis | [3] |
| JNK Activation | 1 µM (24 h) | MDA-MB-231 | Induction of cell death | [3] |
Note: The IC50 value for colony formation reflects a cellular outcome and not a direct measure of binding affinity to α-tubulin.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound and α-tubulin interaction.
Molecular Docking Simulation of this compound with α-Tubulin
This protocol outlines the general steps for performing a molecular docking simulation to predict the binding site of a small molecule on a protein.
Objective: To predict the binding pose and affinity of this compound to α-tubulin.
Materials:
-
3D structure of human α-tubulin (can be obtained from the Protein Data Bank, PDB).
-
3D structure of this compound (can be generated from its chemical structure).
-
Molecular docking software (e.g., AutoDock, GOLD, Schrödinger Suite).
-
High-performance computing resources.
Protocol:
-
Protein Preparation:
-
Download the crystal structure of α-tubulin from the PDB.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding pocket or search space on the α-tubulin structure. This can be done by identifying known binding sites or by defining a grid box encompassing the entire protein surface.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Assign appropriate atom types and charges.
-
Minimize the energy of the ligand structure.
-
-
Docking Simulation:
-
Launch the docking software and input the prepared protein and ligand files.
-
Configure the docking parameters, including the search algorithm (e.g., Lamarckian genetic algorithm) and the number of docking runs.
-
Initiate the docking simulation.
-
-
Analysis of Results:
-
Analyze the different binding poses (conformations) of this compound within the α-tubulin binding site.
-
Rank the poses based on their predicted binding energies or docking scores.
-
Visualize the top-ranked binding pose to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and α-tubulin residues.
-
In Vitro Microtubule Polymerization Assay
This assay is used to determine if a compound affects the rate of microtubule polymerization.
Objective: To assess the effect of this compound on the polymerization of purified tubulin in vitro.
Materials:
-
Lyophilized tubulin protein (e.g., from bovine brain).
-
GTP solution.
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA).
-
This compound stock solution (in DMSO).
-
Paclitaxel (positive control for polymerization enhancement).
-
Nocodazole (positive control for polymerization inhibition).
-
96-well microplate.
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.
Protocol:
-
On ice, prepare a reaction mixture containing tubulin protein in polymerization buffer.
-
Add GTP to the reaction mixture to a final concentration of 1 mM.
-
Aliquot the tubulin/GTP mixture into pre-chilled microplate wells.
-
Add this compound, control compounds (paclitaxel, nocodazole), or vehicle (DMSO) to the respective wells.
-
Place the microplate in the plate reader pre-warmed to 37°C.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for at least 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Plot the absorbance values against time to generate polymerization curves.
-
Analyze the curves to determine the effect of this compound on the nucleation, elongation, and steady-state phases of microtubule polymerization.
Immunofluorescence Staining for Acetylated α-Tubulin
This protocol allows for the visualization and quantification of acetylated α-tubulin levels in cultured cells.
Objective: To determine the effect of this compound on the level of acetylated α-tubulin in cells.
Materials:
-
Cultured cells (e.g., MDA-MB-231).
-
This compound stock solution.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 1% Bovine Serum Albumin in PBS).
-
Primary antibody: mouse anti-acetylated α-tubulin antibody.
-
Secondary antibody: fluorescently-labeled anti-mouse IgG.
-
DAPI (for nuclear counterstaining).
-
Mounting medium.
-
Fluorescence microscope.
Protocol:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization solution for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-acetylated α-tubulin antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images.
-
Quantify the fluorescence intensity of acetylated α-tubulin to determine the effect of this compound.
Visualizing the Molecular Landscape and Cellular Consequences
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for characterizing this compound.
Future Directions and Unanswered Questions
The study of this compound's interaction with α-tubulin is an active area of research. Key unanswered questions that warrant further investigation include:
-
Experimental Validation of the Binding Site: Techniques such as X-ray crystallography or cryo-electron microscopy of the this compound/tubulin complex are needed to definitively confirm the binding site. Site-directed mutagenesis of the predicted interacting residues (e.g., Gln85) followed by binding assays would provide strong evidence for the predicted binding mode.
-
Quantitative Binding Affinity: Direct binding assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), should be performed to determine the binding affinity (Kd) of this compound for α-tubulin.
-
Specificity and Off-Target Effects: A comprehensive profiling of this compound against a panel of other tubulin-binding agents and cellular kinases is necessary to fully understand its specificity and potential off-target effects.
Conclusion
This compound represents a promising new class of anti-cancer agents that function by modulating microtubule acetylation. While computational studies have provided a foundational model of its binding to α-tubulin, further experimental validation is critical for a complete understanding of its mechanism of action and for guiding future drug development efforts. This technical guide provides a summary of the current knowledge and a framework of experimental approaches to further elucidate the molecular details of this important interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GM-90257 in Preventing α-Tubulin Acetyltransferase 1 (αTAT1) Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GM-90257 is a novel small-molecule inhibitor that demonstrates significant potential as an anticancer agent, particularly in triple-negative breast cancer (TNBC). Its mechanism of action centers on the inhibition of microtubule acetylation by preventing the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to its substrate, α-tubulin. This technical guide provides an in-depth overview of the molecular interactions, cellular consequences, and preclinical efficacy of this compound. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising therapeutic candidate.
Introduction
Microtubule dynamics are critical for numerous cellular processes, including cell division, migration, and intracellular transport. The post-translational modification of tubulin, the primary component of microtubules, plays a crucial role in regulating these functions. One such modification, the acetylation of α-tubulin at lysine 40 (K40), is catalyzed by the enzyme α-tubulin acetyltransferase 1 (αTAT1). This modification is associated with stable microtubules and has been implicated in cancer progression.
This compound has emerged as a potent inhibitor of microtubule acetylation. Unlike direct enzymatic inhibitors, this compound acts by binding to α-tubulin, thereby sterically hindering the recruitment of αTAT1 to its target residue.[1][2] This mode of action leads to a reduction in acetylated α-tubulin levels, subsequently inducing cell cycle arrest, apoptosis, and the suppression of tumor growth. This guide will explore the core aspects of this compound's function, supported by experimental data and detailed methodologies.
Mechanism of Action: Preventing αTAT1 Recruitment
This compound functions as a competitive inhibitor for αTAT1 binding to microtubules.[3] Molecular docking studies have revealed that this compound directly binds to α-tubulin.[3] This binding event is thought to induce a conformational change in α-tubulin or physically obstruct the access of αTAT1 to the K40 residue located within the microtubule lumen. Consequently, the acetylation of α-tubulin is significantly reduced.
The prevention of αTAT1 recruitment by this compound initiates a cascade of downstream signaling events. A key pathway activated by the inhibition of microtubule acetylation is the c-Jun N-terminal kinase (JNK) signaling pathway.[1][4] This leads to the activation of the transcription factor AP-1, which in turn modulates the expression of genes involved in apoptosis and cell cycle regulation, such as the downregulation of the anti-apoptotic protein Bcl-2.[2]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound in MDA-MB-231 Cells
| Parameter | This compound Concentration | Result | Reference |
| Colony Formation | 500 nM | Significant reduction in colony formation | [2] |
| 1000 nM | Further significant reduction in colony formation | [2] | |
| Apoptosis | 500 nM | Increased apoptosis | [2] |
| JNK Activation | 1 µM (24 h) | Induction of TNBC cell death through JNK activation | [2] |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Parameter | Treatment | Result | Reference |
| Tumor Growth | 25 mg/kg; i.p.; every 2 days | Significant inhibition of tumor growth | [2][3] |
| Tumor Volume | 25 mg/kg; i.p.; 15 days | Markedly reduced final tumor volume | [3] |
| Tumor Weight | 25 mg/kg; i.p.; 15 days | Markedly reduced final tumor weight | [3] |
| Metastasis | 25 mg/kg; i.p.; every 2 days | Inhibition of metastasis | [2] |
| Survival | 25 mg/kg; i.p.; every 2 days | Prolonged survival of mice | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the study of this compound.
Anchorage-Independent Growth Assay
This assay assesses the ability of cells to grow in a semisolid medium, a hallmark of transformation.
Materials:
-
Base agar (0.6% in appropriate cell culture medium)
-
Top agar (0.3% in appropriate cell culture medium)
-
MDA-MB-231 cells
-
This compound (various concentrations)
-
6-well plates
-
Sterile PBS
Procedure:
-
Prepare the base agar layer by adding 2 ml of 0.6% agar to each well of a 6-well plate. Allow it to solidify at room temperature.
-
Trypsinize and count MDA-MB-231 cells.
-
Resuspend cells in culture medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Mix the cell suspension with 0.3% top agar at a 1:1 ratio to achieve a final cell density of 8,000 cells per well.
-
Carefully layer 1.5 ml of the cell-containing top agar onto the solidified base agar.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.
-
Feed the cells every 2-3 days by adding 100 µl of medium containing the respective concentrations of this compound.
-
After the incubation period, stain the colonies with 0.005% crystal violet and count them using a microscope.
Immunofluorescence for αTAT1 and α-tubulin Co-localization
This protocol is designed to visualize the effect of this compound on the recruitment of αTAT1 to microtubules.
Materials:
-
MDA-MB-231 cells
-
Glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-αTAT1 and anti-α-tubulin
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Seed MDA-MB-231 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 500 nM) or vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-αTAT1 and anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize using a fluorescence or confocal microscope.
In Vivo Breast Cancer Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Female NOD/SCID mice (6-8 weeks old)
-
MDA-MB-231 cells
-
Matrigel
-
This compound (25 mg/kg)
-
Vehicle control (e.g., DMSO in saline)
-
Calipers for tumor measurement
Procedure:
-
Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10^7 cells/ml.
-
Inject 100 µl of the cell suspension (1 x 10^6 cells) subcutaneously into the mammary fat pad of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection every two days.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined treatment period (e.g., 15 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for acetylated α-tubulin and Ki-67).
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental and logical processes described in this guide.
Conclusion
This compound represents a promising therapeutic agent that targets a key post-translational modification in cancer cells. By preventing the recruitment of αTAT1 to α-tubulin, this compound effectively inhibits microtubule acetylation, leading to cell death and tumor growth inhibition. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in advancing the study and clinical application of this novel compound. Further investigation into the broader applications of this compound in other cancer types and its potential for combination therapies is warranted.
References
- 1. old-molcells.inforang.com [old-molcells.inforang.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GM-90257: A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GM-90257 is a novel small molecule inhibitor that has demonstrated significant potential as an anti-cancer agent, particularly in triple-negative breast cancer (TNBC). This technical guide provides an in-depth overview of the core mechanism by which this compound induces apoptosis in cancer cells. The information presented herein is a synthesis of preclinical data, intended to inform further research and development efforts. This document details the molecular target of this compound, the signaling pathways it modulates, and its effects on cancer cell viability, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
This compound functions as a potent inhibitor of microtubule acetylation.[1][2] It directly binds to α-tubulin, preventing the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to the K40 residue.[1][2] This inhibition of microtubule acetylation disrupts the microtubule network, leading to cell cycle arrest and subsequent apoptosis.[1][3] The pro-apoptotic activity of this compound is primarily mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5]
Data Presentation
The following tables summarize the quantitative data available on the effects of this compound in cancer cells.
Table 1: In Vitro Efficacy of this compound in MDA-MB-231 Triple-Negative Breast Cancer Cells
| Parameter | Concentration | Effect | Reference |
| IC50 | Not explicitly reported | Potent anti-proliferative activity | [1][2] |
| Anchorage-Independent Growth | 500 nM - 1000 nM | Significant reduction in colony formation | [1][2] |
| Apoptosis | 500 nM | Increased apoptotic cell death | [1][2] |
| JNK Activation | 1 µM | Induction of TNBC cell death via JNK activation | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| NOD/SCID Mice with MDA-MB-231 Xenografts | 25 mg/kg (intraperitoneal) | Significant inhibition of tumor growth | [6] |
Table 3: Key Molecular Effects of this compound in MDA-MB-231 Cells
| Molecular Target | Treatment | Effect | Reference |
| Bcl-2 | 500 nM | Downregulation | [1][2] |
| PARP | 500 nM | Cleavage (Activation) | [1][2] |
| Phosphorylated c-Jun | 1 µM (24h) | Increased levels | [2][4] |
| c-Fos | 1 µM (24h) | Increased levels | [2][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Anchorage-Independent Growth Assay
This assay assesses the ability of cancer cells to proliferate in an environment that does not provide a solid substrate for attachment, a hallmark of malignant transformation.
-
Cell Line: MDA-MB-231
-
Treatment: this compound (500 nM and 1000 nM)
-
Protocol:
-
Prepare a base layer of 0.6% agar in a 6-well plate and allow it to solidify.
-
Resuspend MDA-MB-231 cells in a 0.3% agar solution containing either DMSO (vehicle control) or this compound at the indicated concentrations.
-
Overlay the cell suspension onto the solidified base layer.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3 weeks.
-
Stain the colonies with crystal violet and count them using an imaging system.
-
Apoptosis Analysis by Annexin V/PI Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Line: MDA-MB-231
-
Treatment: this compound (500 nM)
-
Protocol:
-
Seed MDA-MB-231 cells and treat with either DMSO or 500 nM this compound for the desired duration.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Cell Line: MDA-MB-231
-
Treatment: this compound (500 nM for Bcl-2 and PARP; 1 µM for 24 hours for p-c-Jun and c-Fos).
-
Protocol:
-
Treat MDA-MB-231 cells with this compound or DMSO for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against Bcl-2, PARP, phosphorylated-c-Jun, c-Fos, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal using an imaging system and quantify the band intensities.
-
Visualizations
Signaling Pathway of this compound Induced Apoptosis
References
- 1. mdpi.com [mdpi.com]
- 2. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of GM-90257 in Activating the JNK/AP-1 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GM-90257, a novel small-molecule inhibitor, has been identified as a potent inducer of the c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) signaling pathway. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as a microtubule acetylation inhibitor in triple-negative breast cancer (TNBC) cells. Through the compilation of quantitative data from key experiments, detailed experimental protocols, and visual representations of the signaling cascade, this document serves as a comprehensive resource for researchers in oncology and cell signaling. The findings indicate that by inhibiting microtubule acetylation, this compound triggers a signaling cascade involving JNK phosphorylation, subsequent activation of the AP-1 transcription factor, and ultimately, apoptosis and mitotic arrest in cancer cells.
Introduction
This compound is a small-molecule compound that functions as a microtubule acetylation inhibitor.[1][2] It acts by binding directly to α-tubulin, which prevents the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to the K40 residue of α-tubulin.[1][2] This inhibition of microtubule acetylation has been shown to have significant anti-cancer effects, particularly in triple-negative breast cancer (TNBC), a highly aggressive and metastatic subtype.[3][4] The anti-cancer activity of this compound is mediated through the activation of the JNK/AP-1 signaling pathway, leading to cancer cell death and mitotic arrest.[3][4] This guide will explore the molecular mechanisms and experimental evidence supporting the activation of this pathway by this compound.
The JNK/AP-1 Signaling Pathway Activated by this compound
This compound initiates a signaling cascade that culminates in the activation of the AP-1 transcription factor. This process begins with the inhibition of microtubule acetylation, which leads to the activation of JNK.[3] Activated JNK then phosphorylates its downstream target, c-Jun.[2][3] This phosphorylation event, in conjunction with an increase in c-Fos protein levels, promotes the formation of the AP-1 transcription factor complex.[2][3] AP-1, in turn, mediates the expression of genes involved in apoptosis and cell cycle arrest, leading to a reduction in the anti-apoptotic protein Bcl2.[2][3]
Quantitative Data on JNK/AP-1 Pathway Activation
The effects of this compound on the JNK/AP-1 pathway have been quantified through various in vitro and in vivo experiments. The following tables summarize key findings.
Table 1: In Vitro Effects of this compound on JNK/AP-1 Pathway Components in MDA-MB-231 Cells
| Treatment | Target Protein | Effect | Fold Change (vs. Control) | Time Point | Reference |
| 1 µM this compound | p-JNK | Increased phosphorylation | Approx. 2.5-fold | 1 hour | [3] |
| 1 µM this compound | p-c-Jun | Increased phosphorylation | Approx. 3-fold | 24 hours | [2][3] |
| 1 µM this compound | c-Fos | Increased protein level | Approx. 2-fold | 24 hours | [2][3] |
| 1 µM this compound | Bcl2 | Decreased protein level | Approx. 0.5-fold | 24 hours | [2][3] |
Table 2: Dose-Dependent Effects of this compound on Cell Viability and Protein Expression in MDA-MB-231 Cells
| This compound Conc. | Anchorage-Independent Growth | Cyclin B1 Protein Level | Reference |
| 500 nM | Significant reduction in colony formation | Increased | [2][5] |
| 1000 nM | Further reduction in colony formation | Saturated | [2][5] |
Table 3: In Vivo Effects of this compound in a TNBC Xenograft Model
| Treatment | Parameter | Result | Reference |
| 25 mg/kg this compound (i.p.) | Tumor Growth | Significantly inhibited | [2] |
| 25 mg/kg this compound (i.p.) | p-c-Jun Expression (in tumor tissue) | Markedly increased | [3] |
| 25 mg/kg this compound (i.p.) | c-Fos Expression (in tumor tissue) | Markedly increased | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and this compound Treatment
The human triple-negative breast cancer cell line, MDA-MB-231, is cultured in DMEM High Glucose medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1] For experimental treatments, this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1 µM).[3] Control cells are treated with an equivalent volume of DMSO.
Western Blotting for JNK/AP-1 Pathway Proteins
-
Cell Lysis : Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification : Protein concentration is determined using a BCA protein assay kit.
-
Sample Preparation : An equal amount of protein for each sample is mixed with Laemmli sample buffer and heated at 95°C for 5 minutes.[6]
-
SDS-PAGE : Proteins are separated by size on a polyacrylamide gel.
-
Protein Transfer : Proteins are transferred from the gel to a PVDF membrane.[6]
-
Blocking : The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[6]
-
Antibody Incubation : The membrane is incubated with primary antibodies against p-JNK, JNK, p-c-Jun, c-Jun, c-Fos, and Bcl2 overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection : Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Band intensities are quantified using densitometry software.
RNA-Sequencing (RNA-seq) Analysis
-
RNA Extraction : Total RNA is extracted from this compound-treated and control MDA-MB-231 cells using TRIzol reagent.[3]
-
Library Preparation : RNA quality is assessed, and cDNA libraries are prepared using a TruSeq Stranded mRNA Prep kit.[3]
-
Sequencing : The libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis : Raw sequencing reads are processed and aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment.[3]
Anchorage-Independent Growth Assay
-
Base Layer : A base layer of 0.7% agar in complete medium is prepared in 6-well plates.[7]
-
Cell Layer : MDA-MB-231 cells are suspended in 0.35% agar in complete medium containing various concentrations of this compound (e.g., 500 nM, 1000 nM) and layered on top of the base agar.[5]
-
Incubation : Plates are incubated for 2-3 weeks at 37°C in a 5% CO2 incubator.[5]
-
Colony Staining and Counting : Colonies are stained with crystal violet and counted using imaging software.[5]
In Vivo TNBC Xenograft Model
-
Cell Implantation : MDA-MB-231 cells are suspended in Matrigel and injected into the mammary fat pad of female immunodeficient mice (e.g., NOD/SCID).[8][9]
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Treatment : Mice are randomized into treatment and control groups. The treatment group receives intraperitoneal (i.p.) injections of this compound (e.g., 25 mg/kg).[2]
-
Monitoring : Tumor volume and mouse body weight are monitored regularly.
-
Endpoint Analysis : At the end of the study, tumors are excised, weighed, and processed for immunohistochemistry or western blotting to analyze the expression of target proteins like p-c-Jun and c-Fos.[3]
Logical Relationship of this compound's Mechanism of Action
The anti-cancer activity of this compound is a result of a series of interconnected molecular events, beginning with its primary target and culminating in apoptosis.
Conclusion
This compound represents a promising therapeutic agent for triple-negative breast cancer by targeting microtubule acetylation and activating the JNK/AP-1 signaling pathway. The data presented in this guide demonstrate a clear mechanism of action, from the initial molecular interaction to the resulting cellular outcomes of apoptosis and mitotic arrest. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic potential of this compound and other compounds that modulate this critical signaling pathway.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. old-molcells.inforang.com [old-molcells.inforang.com]
- 4. researchgate.net [researchgate.net]
- 5. scholar.gist.ac.kr [scholar.gist.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Cancer Properties of GM-90257: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-cancer properties of GM-90257, a novel small-molecule inhibitor targeting microtubule acetylation. The document outlines the compound's mechanism of action, summarizes key experimental findings, and provides detailed protocols for relevant assays.
Core Concept: Mechanism of Action
This compound is a microtubule acetylation inhibitor that demonstrates significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC).[1][2] Its primary mechanism involves the direct binding to α-tubulin, which sterically hinders the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to its substrate on the K40 residue of α-tubulin.[1][3] This inhibition of microtubule acetylation disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[3][4]
The apoptotic signaling cascade initiated by this compound is primarily mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][3][5] Activation of JNK leads to the phosphorylation of c-Jun and increased expression of c-Fos, which together form the activator protein-1 (AP-1) transcription factor.[5][6][7] AP-1 then transcriptionally downregulates the anti-apoptotic protein Bcl-2 and promotes the cleavage of poly (ADP-ribose) polymerase (PARP), culminating in programmed cell death.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Effect |
| MDA-MB-231 (TNBC) | Colony Formation | 500-1000 nM | Significant reduction in colony formation in a concentration-dependent manner.[1][3] |
| MDA-MB-231 (TNBC) | Apoptosis | 500 nM | Increased apoptosis.[3] |
| MDA-MB-231 (TNBC) | JNK Activation | 1 µM (24h) | Induction of TNBC cell death through JNK activation.[3] |
| MDA-MB-231 (TNBC) | Western Blot | 1 µM (24h) | Increased phosphorylation of c-Jun and ATF2, increased c-Fos protein levels, and decreased Bcl-2 expression.[1] |
| MDA-MB-231 (TNBC) | Western Blot | 500 nM | Downregulation of Bcl-2 and activation of PARP cleavage.[1] |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Animal Model | Dosage and Administration | Treatment Duration | Outcome |
| NOD/SCID mice with MDA-MB-231 xenografts | 25 mg/kg, intraperitoneal injection, every 2 days | 15 days | Significant inhibition of tumor growth.[1][3] |
| NOD/SCID mice with MDA-MB-231 xenografts | 25 mg/kg, intraperitoneal injection, every 2 days | Not Specified | Markedly decreased expression levels of acetyl-α-tubulin and Ki67 in tumor tissues.[1] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the anti-cancer properties of this compound.
Cell Culture
-
Cell Lines: MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer) cell lines can be used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis
This protocol is used to detect changes in protein expression levels and phosphorylation states.
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., acetyl-α-tubulin, JNK, phospho-JNK, c-Jun, phospho-c-Jun, c-Fos, Bcl-2, PARP, cleaved PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cancer cells.
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
-
Treatment:
-
Allow cells to attach overnight, then treat with various concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the drug every 2-3 days.
-
-
Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Treat cells with this compound for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
In Vivo Xenograft Model
This animal model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model:
-
Use immunodeficient mice, such as NOD/SCID or BALB/c nude mice.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection on a defined schedule (e.g., every other day).
-
-
Tumor Growth Monitoring:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry for markers like Ki-67 and acetyl-α-tubulin.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Investigating this compound
Caption: General experimental workflow for anti-cancer drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line [mdpi.com]
- 6. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of GM-90257: A Technical Guide to its Function and Mechanism
For Immediate Release
This technical guide provides an in-depth overview of the early-stage research on GM-90257, a novel small-molecule inhibitor of microtubule acetylation. Tailored for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes its cellular signaling pathways.
Core Mechanism of Action: Targeting Microtubule Acetylation
This compound functions as a potent inhibitor of microtubule acetylation.[1][2] It achieves this by directly binding to α-tubulin, which sterically hinders the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to its substrate, the K40 residue of α-tubulin.[1][3] This disruption of microtubule acetylation has been shown to induce apoptosis (programmed cell death), making this compound a promising candidate for anticancer therapies, particularly for triple-negative breast cancer (TNBC), a highly aggressive and heterogeneous form of breast cancer.[1][4][5]
The antitumor effects of this compound are mediated through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5] Activation of JNK leads to an increase in c-Jun phosphorylation and c-Fos protein levels, subsequently activating the activator protein-1 (AP-1) transcription factor.[5] This signaling cascade results in the downregulation of the anti-apoptotic protein Bcl-2 and the activation of Poly (ADP-ribose) polymerase (PARP), ultimately leading to cancer cell death and mitotic arrest.[1][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage studies on this compound.
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro Activity | |||
| Colony Formation Inhibition | 500-1000 nM | MDA-MB-231 | [1] |
| JNK Activation | 1 µM (24 h) | MDA-MB-231 | [1] |
| In Vivo Activity | |||
| Tumor Growth Inhibition | 25 mg/kg (i.p., 15 days) | NOD/SCID mice xenograft | [1] |
| Tumor Growth and Metastasis Inhibition | 25 mg/kg (i.p., every 2 days) | NOD/SCID mice xenograft | [1] |
| Physicochemical Properties | |||
| Molecular Weight | 342.4 Da | [6] | |
| Binding Affinity (qualitative) | Lower than GM-90568 and GM-90631 | [3] |
Visualizing the Molecular Pathway and Experimental Workflow
To elucidate the complex biological processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for evaluating this compound efficacy.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the function of this compound.
Anchorage-Independent Growth Assay
This assay assesses the effect of this compound on the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of malignancy.
-
Cell Seeding: MDA-MB-231 cells are suspended in a top layer of 0.7% agar in complete medium containing various concentrations of this compound (e.g., 500 nM, 1000 nM) or DMSO as a vehicle control. This cell suspension is then plated on top of a bottom layer of 1% agar in complete medium in 6-well plates.
-
Incubation: Plates are incubated at 37°C in a humidified atmosphere of 5% CO2 for 2-3 weeks to allow for colony formation.
-
Staining and Quantification: Colonies are stained with a solution of 0.005% crystal violet in methanol. The number and size of colonies are then quantified using an imaging system and analysis software. A significant reduction in colony formation in this compound-treated wells compared to the control indicates an inhibitory effect on cancer cell proliferation.[6]
Immunofluorescence Staining for Acetylated α-tubulin
This method is used to visualize the effect of this compound on microtubule acetylation within cells.
-
Cell Culture and Treatment: MDA-MB-231 cells are grown on glass coverslips and treated with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.[3]
-
Blocking and Antibody Staining: Non-specific binding is blocked with a solution such as 1% bovine serum albumin in PBS. The cells are then incubated with a primary antibody specific for acetyl-α-tubulin, followed by incubation with a fluorescently labeled secondary antibody.
-
Imaging: Coverslips are mounted on glass slides with a mounting medium containing DAPI for nuclear counterstaining. Images are acquired using a fluorescence microscope. A decrease in the fluorescence signal corresponding to acetyl-α-tubulin in this compound-treated cells indicates successful inhibition of microtubule acetylation.
Western Blot Analysis for Signaling Proteins
This technique is employed to detect changes in the expression and activation of key proteins in the this compound signaling pathway.
-
Cell Lysis and Protein Quantification: MDA-MB-231 cells are treated with this compound or DMSO. After treatment, cells are lysed in RIPA buffer, and the total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation and Detection: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-JNK, c-Jun, c-Fos, Bcl-2, cleaved PARP, and a loading control like β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Changes in the band intensity indicate the effect of this compound on the expression and activation of the target proteins.[6]
In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Tumor Implantation: MDA-MB-231 cells are injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups. This compound is administered intraperitoneally (i.p.) at a specified dose (e.g., 25 mg/kg) and schedule (e.g., daily for 15 days or every other day).[1] The control group receives vehicle injections.
-
Tumor Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Immunohistochemistry: Tumor tissues can be fixed, sectioned, and stained with antibodies against markers of proliferation (e.g., Ki67) and microtubule acetylation to further assess the in vivo mechanism of action.[1] A significant reduction in tumor growth in the this compound-treated group compared to the control group demonstrates in vivo anti-cancer activity.
Conclusion and Future Directions
Early-stage research on this compound has established its role as a microtubule acetylation inhibitor with promising anti-cancer activity, particularly in TNBC models. The elucidated mechanism involving the JNK/AP-1 signaling pathway provides a solid foundation for further investigation. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, optimization of the chemical structure to improve efficacy and reduce potential off-target effects, and exploration of its therapeutic potential in a broader range of cancer types characterized by high levels of microtubule acetylation. As a research compound, this compound is not intended for patient use.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells [old-molcells.inforang.com]
- 5. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In-Depth Technical Guide: GM-90257 and its Role in Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
GM-90257 is a novel small-molecule inhibitor that has demonstrated potent anti-cancer activity, particularly against triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role in inducing mitotic arrest. The document details the signaling pathways involved, presents quantitative data from key in vitro and in vivo studies, and provides detailed experimental protocols for the methodologies cited. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development.
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. A promising therapeutic strategy for TNBC is the targeting of microtubule dynamics, which are essential for cell division. Microtubule acetylation is a post-translational modification that has been identified as a potential marker for the highly aggressive nature of TNBC. This compound has emerged as a specific inhibitor of microtubule acetylation, inducing cell death and mitotic arrest in TNBC cells. This guide will delve into the technical details of this compound's function and its potential as a therapeutic agent.
Mechanism of Action: Inhibition of Microtubule Acetylation and Activation of JNK/AP-1 Signaling
This compound exerts its anti-cancer effects through a precise molecular mechanism that begins with the inhibition of microtubule acetylation and culminates in apoptosis.
2.1. Direct Interaction with α-Tubulin
This compound directly binds to α-tubulin, a key component of microtubules. This binding physically obstructs the recruitment of α-tubulin acetyltransferase 1 (αTAT1), the primary enzyme responsible for the acetylation of the K40 residue in α-tubulin. By preventing this interaction, this compound effectively reduces the levels of acetylated α-tubulin in the cell.
2.2. Activation of the JNK/AP-1 Signaling Pathway
The inhibition of microtubule acetylation by this compound triggers a downstream signaling cascade that is central to its anti-tumor activity: the c-Jun N-terminal kinase (JNK) pathway. This leads to:
-
JNK Activation: A reduction in microtubule acetylation leads to the activation of JNK.
-
c-Jun Phosphorylation and c-Fos Upregulation: Activated JNK phosphorylates its downstream target, the transcription factor c-Jun. Concurrently, the protein levels of another transcription factor, c-Fos, are increased.
-
AP-1 Transcription Factor Activation: Phosphorylated c-Jun and c-Fos form the activator protein-1 (AP-1) transcription factor complex.
-
Induction of Mitotic Arrest and Apoptosis: The activated AP-1 complex translocates to the nucleus and modulates the expression of genes involved in cell cycle regulation and apoptosis. This ultimately leads to an arrest in the G2/M phase of the cell cycle and programmed cell death. A key downstream effect of this pathway is the downregulation of the anti-apoptotic protein Bcl-2.
Quantitative Data
The efficacy of this compound has been quantified in several key pre-clinical experiments.
3.1. In Vitro Studies
| Assay | Cell Line | Concentration of this compound | Observed Effect |
| Anchorage-Independent Growth | MDA-MB-231 | 500 nM and 1000 nM | Significantly reduced colony formation in a concentration-dependent manner.[1] |
| Western Blot (Microtubule Acetylation) | MDA-MB-231 | 500 nM | Reduction in acetyl-α-tubulin levels.[1] |
| Western Blot (JNK Pathway) | MDA-MB-231 | 1 µM | Increased phosphorylation of c-Jun and increased c-Fos protein levels. |
3.2. In Vivo Xenograft Study
A study using MDA-MB-231 human breast cancer xenografts in NOD/SCID mice demonstrated the in vivo efficacy of this compound.
| Parameter | Control Group (DMSO) | This compound (25 mg/kg) |
| Tumor Volume (Day 15) | ~1200 mm³ | ~400 mm³ |
| Harvested Tumor Weight | ~0.75 g | ~0.25 g |
Mice were administered with the respective treatments intraperitoneally every 2 days for 15 days.[2] A dose of 50 mg/kg resulted in a mortality rate of almost 50% in mice when maintained for 2 weeks.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
4.1. Western Blot Analysis of JNK Pathway Activation
This protocol is for the detection of total and phosphorylated JNK and c-Jun in cell lysates.
-
Cell Culture and Treatment:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells and allow them to reach 70-80% confluency.
-
Treat cells with this compound at desired concentrations (e.g., 1 µM) or vehicle control (DMSO) for the specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Normalize protein concentrations with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JNK, JNK, p-c-Jun, c-Jun, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
4.2. Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the ability of cells to grow in an environment without a solid substrate, a hallmark of transformed cells.
-
Preparation of Agar Layers:
-
Bottom Layer (0.6% Agar): Mix equal volumes of 1.2% sterile agar (in water, autoclaved, and cooled to 42°C) and 2x complete growth medium. Dispense 2 ml per well into 6-well plates and allow to solidify at room temperature.
-
Top Layer (0.3% Agar with Cells): Prepare a single-cell suspension of MDA-MB-231 cells. Mix equal volumes of 0.6% sterile agar (cooled to 42°C) and a cell suspension in 2x complete growth medium containing the desired concentrations of this compound (e.g., 500 nM, 1000 nM) or vehicle control. The final cell density should be approximately 5,000 cells/ml.
-
-
Plating and Incubation:
-
Carefully layer 1 ml of the top agar/cell mixture onto the solidified bottom layer.
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks.
-
Add 100 µl of complete growth medium to each well twice a week to prevent drying.
-
-
Colony Staining and Quantification:
-
After the incubation period, stain the colonies by adding 200 µl of 0.05% Crystal Violet or Nitro Blue Tetrazolium solution to each well and incubate overnight.
-
Capture images of the wells and count the number of colonies using an imaging system and software (e.g., ImageJ).
-
4.3. Immunofluorescence Staining for Microtubule Acetylation
This protocol allows for the visualization of acetylated microtubules within cells.
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound (e.g., 500 nM) or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against acetyl-α-tubulin (e.g., clone 6-11B-1) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
4.4. In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of this compound.
-
Cell Preparation:
-
Harvest MDA-MB-231 cells during the exponential growth phase.
-
Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/ml.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µl of the cell suspension into the flank of 6-8 week old female NOD/SCID mice.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg, dissolved in a suitable vehicle like DMSO/corn oil) or vehicle control via intraperitoneal injection every two days.
-
-
Data Collection and Analysis:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., 15 days), euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Signaling Pathways and Experimental Workflows
5.1. This compound Signaling Pathway
Caption: Signaling pathway of this compound leading to mitotic arrest and apoptosis.
5.2. Western Blot Experimental Workflow
Caption: A streamlined workflow for Western blot analysis.
5.3. In Vivo Xenograft Study Workflow
Caption: Workflow for the in vivo xenograft study of this compound.
Conclusion
This compound represents a promising therapeutic candidate for triple-negative breast cancer by specifically targeting microtubule acetylation, a key feature of this aggressive cancer subtype. Its mechanism of action, involving the activation of the JNK/AP-1 signaling pathway to induce mitotic arrest and apoptosis, provides a clear rationale for its anti-tumor effects. The quantitative data from both in vitro and in vivo studies underscore its potency. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to further investigate the therapeutic potential of this compound and similar compounds. Further studies are warranted to fully elucidate its clinical utility and to explore its efficacy in other cancer types characterized by aberrant microtubule acetylation.
References
An In-depth Technical Guide to the Chemical Synthesis of GM-90257
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of GM-90257, a potent microtubule acetylation inhibitor with demonstrated anti-cancer activity, particularly against triple-negative breast cancer.[1] This document outlines a plausible two-step synthetic pathway, detailing the necessary reagents, reaction conditions, and purification methods. Furthermore, it includes a summary of the known biological activity of this compound, including its mechanism of action and downstream signaling effects. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.
Introduction
This compound is a small molecule that has garnered significant interest in the field of oncology. It functions by directly binding to α-tubulin, thereby preventing the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to the K40 residue.[1] This inhibition of microtubule acetylation leads to apoptosis and has shown efficacy in preclinical models of breast cancer.[1] The synthesis of this compound can be achieved through a straightforward two-step process, commencing with commercially available starting materials. This guide provides a detailed protocol for its laboratory-scale synthesis.
Chemical Synthesis of this compound
The synthesis of this compound proceeds via a two-step reaction sequence:
-
Step 1: Bromination of 1-(4-(trifluoromethyl)phenyl)ethan-1-one.
-
Step 2: Hantzsch Thiazole Synthesis.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one
This procedure outlines the α-bromination of a ketone.
-
Materials:
-
1-(4-(trifluoromethyl)phenyl)ethan-1-one
-
Bromine
-
Acetic acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of 1-(4-(trifluoromethyl)phenyl)ethan-1-one in acetic acid, add bromine dropwise at room temperature.
-
The reaction mixture is then heated to reflux and stirred overnight.
-
After cooling to room temperature, the mixture is carefully poured into ice water.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of this compound (2-amino-N-(4-methoxyphenyl)-4-(4-(trifluoromethyl)phenyl)thiazole)
This step involves the Hantzsch thiazole synthesis.
-
Materials:
-
2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one
-
1-(4-methoxyphenyl)thiourea
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
A mixture of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one and 1-(4-methoxyphenyl)thiourea is dissolved in ethanol.
-
The reaction mixture is heated to reflux and stirred for 20 hours.[1]
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Quantitative Data
| Step | Reactants | Product | Solvent | Reaction Time | Yield (%) | Purity (%) |
| 1 | 1-(4-(trifluoromethyl)phenyl)ethan-1-one, Bromine | 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one | Acetic Acid | Overnight | Not Reported | Not Reported |
| 2 | 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one, 1-(4-methoxyphenyl)thiourea | This compound | Ethanol | 20 hours | Not Reported | >99% (Commercially available) |
Note: Specific yields and purity for the synthesis steps are not detailed in the available literature. The purity of commercially available this compound is typically high.
Biological Activity and Signaling Pathway
This compound is a microtubule acetylation inhibitor that directly binds to α-tubulin. This binding event sterically hinders the access of α-tubulin acetyltransferase 1 (αTAT1) to its substrate, lysine 40 (K40) of α-tubulin, thus inhibiting microtubule acetylation. The downstream consequences of this inhibition include the activation of the JNK/AP-1 signaling pathway, which ultimately leads to mitotic arrest and apoptosis in cancer cells.[1]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Conclusion
This technical guide provides a detailed framework for the chemical synthesis and understanding of the biological activity of this compound. The described two-step synthesis is a practical approach for obtaining this valuable compound for research purposes. The elucidation of its mechanism of action as a microtubule acetylation inhibitor and its impact on the JNK/AP-1 signaling pathway highlights its potential as a therapeutic agent in oncology. Further research is warranted to optimize the synthetic yields and to fully explore the therapeutic applications of this compound.
References
Methodological & Application
Application Notes and Protocols for GM-90257 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GM-90257 is a novel small molecule inhibitor that has demonstrated significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC) cell lines.[1] Its mechanism of action centers on the inhibition of microtubule acetylation, a post-translational modification that is increasingly recognized as a key regulator of cancer cell proliferation and survival.[1] this compound directly binds to α-tubulin, preventing the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to the K40 residue. This leads to a cascade of downstream events culminating in apoptosis and cell cycle arrest. These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound functions as a microtubule acetylation inhibitor. By binding to α-tubulin, it sterically hinders the access of αTAT1, thereby reducing the acetylation of α-tubulin at lysine 40. This disruption of microtubule dynamics triggers a signaling cascade that involves the activation of the c-Jun N-terminal kinase (JNK) pathway.[1] Activated JNK phosphorylates c-Jun, which, along with increased levels of c-Fos, leads to the activation of the activator protein-1 (AP-1) transcription factor.[1] Consequently, this signaling axis promotes apoptosis through the downregulation of the anti-apoptotic protein Bcl-2 and the activation of Poly (ADP-ribose) polymerase (PARP).[1]
Data Presentation
The following tables summarize the quantitative and qualitative effects of this compound in in vitro studies, primarily focusing on the MDA-MB-231 human breast cancer cell line.
| Assay | Cell Line | Concentration Range | Observed Effect | Reference |
| Cell Viability / Colony Formation | MDA-MB-231 | 500-1000 nM | Significant reduction in colony formation in a concentration-dependent manner. | [1] |
| Apoptosis | MDA-MB-231 | 500 nM | Increased apoptosis. | [1] |
| Microtubule Acetylation | MDA-MB-231 | 500 nM | Reduction of acetyl-α-tubulin levels. |
| Protein Target | Cell Line | This compound Concentration | Time Point | Effect | Detection Method | Reference |
| Phospho-JNK | MDA-MB-231 | 1 µM | 1 hour | Increased phosphorylation. | Western Blot | [1] |
| Bcl-2 | MDA-MB-231 | 500 nM | 24 hours | Downregulation of protein expression. | Western Blot | [1] |
| Cleaved PARP | MDA-MB-231 | 500 nM | Not Specified | Activation (increase in cleavage). | Western Blot | [1] |
| c-Jun Phosphorylation | MDA-MB-231 | 1 µM | Time-dependent increase | Increased phosphorylation. | Western Blot | [1] |
| c-Fos | MDA-MB-231 | 1 µM | Time-dependent increase | Increased protein levels. | Western Blot | [1] |
Note: Specific IC50 values for cell viability and precise fold changes for protein expression are not explicitly stated in the provided search results. The data presented is based on the observed effects at the specified concentrations.
Experimental Protocols
Cell Culture of MDA-MB-231 Cells
Materials:
-
MDA-MB-231 human breast cancer cell line
-
DMEM, high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Pen-Strep.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cells once with PBS. b. Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with 4-5 volumes of complete culture medium. d. Centrifuge the cell suspension at 1,000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
Cell Viability Assay (Colony Formation)
Materials:
-
MDA-MB-231 cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet, 20% methanol)
Protocol:
-
Seed 500-1000 MDA-MB-231 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 500 nM and 1000 nM) and a vehicle control (DMSO).
-
Incubate the plates for 2-3 weeks, replacing the medium with freshly prepared this compound every 2-3 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
MDA-MB-231 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentration of this compound (e.g., 500 nM) and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Materials:
-
MDA-MB-231 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-Bcl-2, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Protocol:
-
Seed MDA-MB-231 cells and treat with this compound (e.g., 500 nM or 1 µM) for the desired time points (e.g., 1, 6, 12, 24 hours).
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for in vitro studies.
References
Application Notes and Protocols: GM-90257 in MDA-MB-231 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
GM-90257 is a novel small-molecule inhibitor that targets microtubule acetylation, demonstrating significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC) cells such as MDA-MB-231.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on MDA-MB-231 cells, focusing on its effective concentration, mechanism of action, and methods to assess its cellular impact.
Mechanism of Action
This compound functions as a microtubule acetylation inhibitor.[3] It directly binds to α-tubulin and sterically hinders the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to the K40 residue of α-tubulin.[1] This inhibition of microtubule acetylation leads to the activation of the JNK/AP-1 signaling pathway.[2][4] Activated JNK phosphorylates c-Jun and increases the protein levels of c-Fos, which together form the AP-1 transcription factor.[2][4] AP-1 activation subsequently downregulates the anti-apoptotic protein Bcl-2 and activates Poly (ADP-ribose) polymerase (PARP), ultimately inducing apoptosis in MDA-MB-231 cells.[1][3]
Data Presentation
The effective concentration of this compound in MDA-MB-231 cells has been determined through various in vitro and in vivo experiments. The following table summarizes the key quantitative data.
| Assay | Cell Line | Concentration | Incubation Time | Effect | Reference |
| Anchorage-Independent Growth Assay | MDA-MB-231 | 500-1000 nM | 3 weeks | Significant reduction in colony formation in a dose-dependent manner. | [5][6] |
| Apoptosis Assay (Flow Cytometry) | MDA-MB-231 | 500 nM | Not Specified | Increased apoptotic cell death. | [1][5] |
| JNK Activation Assay | MDA-MB-231 | 1 µM | 24 hours | Induces TNBC cell death through JNK activation. | [3] |
| Western Blot (Bcl-2 Downregulation) | MDA-MB-231 | 500 nM | Not Specified | Downregulation of the anti-apoptotic protein Bcl-2. | [1][5] |
| Western Blot (PARP Cleavage) | MDA-MB-231 | 500 nM | Not Specified | Activation of PARP cleavage. | [1] |
| In vivo Xenograft Model | NOD/SCID mice | 25 mg/kg (i.p.) | 15 days | Significant inhibition of tumor growth. | [7] |
Mandatory Visualizations
Caption: Signaling pathway of this compound in MDA-MB-231 cells.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Cell Culture
MDA-MB-231 cells (ATCC® HTB-26™) should be cultured in DMEM High Glucose medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Subculture the cells when they reach 80-90% confluency, typically every 2-3 days.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed MDA-MB-231 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay determines the effect of this compound on the anchorage-independent growth of MDA-MB-231 cells, a hallmark of transformation.[2]
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
Agarose (low melting point)
-
2X complete culture medium
-
This compound
-
PBS
Procedure:
-
Base Agar Layer: Prepare a 0.6% agarose solution by mixing equal volumes of molten 1.2% agarose (in water, cooled to 40°C) and 2X complete culture medium. Dispense 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Layer: Trypsinize and count MDA-MB-231 cells. Resuspend the cells in complete culture medium. Prepare a 0.35% agarose cell suspension by mixing the cell suspension (e.g., 5 x 10³ cells) with 0.7% low melting point agarose and 2X complete culture medium containing the desired concentrations of this compound (e.g., 500 nM, 1000 nM) or vehicle control.
-
Carefully layer 1.5 mL of the cell suspension on top of the solidified base agar layer.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks.
-
Feed the cells every 2-3 days by adding 200 µL of complete culture medium containing the respective concentrations of this compound.
-
Colony Visualization and Quantification: After the incubation period, stain the colonies with 0.005% Crystal Violet for 1 hour.
-
Wash the wells with PBS and count the number of colonies using a microscope. Colonies larger than a certain diameter (e.g., 50 µm) are typically scored.
Western Blot Analysis
This protocol is used to detect changes in protein expression levels, such as the downregulation of Bcl-2 and the cleavage of PARP, following this compound treatment.
Materials:
-
Treated and untreated MDA-MB-231 cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-PARP, anti-phospho-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Use β-actin as a loading control to normalize protein expression levels.
Immunofluorescence Staining
This protocol is used to visualize the effect of this compound on microtubule acetylation within MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-acetyl-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Seed MDA-MB-231 cells on coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with this compound for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against acetyl-α-tubulin overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Conclusion
This compound presents a promising therapeutic agent against triple-negative breast cancer by targeting microtubule acetylation and inducing apoptosis through the JNK/AP-1 signaling pathway. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this compound in MDA-MB-231 cells. Careful execution of these experiments will contribute to a deeper understanding of this compound's potential in cancer therapy.
References
- 1. MTT assay [bio-protocol.org]
- 2. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. 2.3. MTT Assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for GM-90257 in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of GM-90257, a potent microtubule acetylation inhibitor, in in vivo mouse xenograft models, particularly for triple-negative breast cancer (TNBC) research.
Introduction
This compound is a small molecule inhibitor that targets microtubule acetylation by binding directly to α-tubulin.[1][2] This action prevents the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to the K40 residue in α-tubulin, leading to a reduction in acetylated microtubules.[1][2] The downstream effects include the induction of apoptosis through the downregulation of the anti-apoptotic protein BCl-2 and the activation of the JNK/AP-1 signaling pathway.[1][3][4] In preclinical studies, this compound has demonstrated significant anticancer activity, inhibiting tumor growth and metastasis in breast cancer xenograft models.[1][2]
Mechanism of Action
This compound functions as a competitive inhibitor of the αTAT1-microtubule interaction.[2] By binding to α-tubulin, it sterically hinders the binding of αTAT1, thereby reducing microtubule acetylation.[2] This disruption of microtubule dynamics triggers a signaling cascade involving the activation of c-Jun N-terminal kinase (JNK).[3][4] Activated JNK then phosphorylates c-Jun and increases the protein levels of c-Fos, leading to the activation of the activator protein-1 (AP-1) transcription factor.[4] This pathway ultimately results in the downregulation of BCl-2 and induction of apoptosis, contributing to the death of cancer cells.[1][4]
Experimental Protocols
In Vivo Mouse Xenograft Model for Triple-Negative Breast Cancer
This protocol outlines the procedure for establishing a human breast cancer xenograft model in mice and assessing the in vivo efficacy of this compound.
Materials:
-
This compound
-
Vehicle solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
MDA-MB-231 human breast cancer cells
-
Female NOD/SCID mice (8-12 weeks old)[1]
-
Cell culture medium (e.g., RPMI-1640)
-
Matrigel or Cultrex BME (optional, for improved tumor take)[5]
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Animal balance
Procedure:
-
Cell Culture and Preparation:
-
Culture MDA-MB-231 cells in appropriate media until they reach 80% confluency.
-
On the day of injection, harvest the cells and perform a cell count and viability test (e.g., trypan blue exclusion). Cell viability should be >90%.
-
Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 4 x 10^7 cells/mL. For enhanced tumor establishment, the cell suspension can be mixed 1:1 with Matrigel.
-
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring and Group Assignment:
-
Allow the tumors to grow until they reach a palpable size (approximately 100 mm³).[6]
-
Measure the tumor volume every two to three days using calipers. The tumor volume can be calculated using the formula: V = 0.5 × length × width².[6]
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=5 per group is a common practice).[2]
-
-
This compound Administration:
-
Prepare a fresh working solution of this compound in the vehicle on each day of injection.[1]
-
Administer this compound at a dose of 25 mg/kg via intraperitoneal (i.p.) injection.[1][2]
-
The control group should receive an equivalent volume of the vehicle solution.
-
Injections should be given every two days for a total of 15 days.[1][2]
-
-
Monitoring and Data Collection:
-
Monitor the tumor volume and body weight of the mice every two to three days throughout the experiment.[6]
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry for acetyl-α-tubulin and Ki67 expression.[1]
-
Data Presentation
The following table summarizes the quantitative data for the in vivo administration of this compound in a mouse xenograft model.
| Parameter | Value | Reference |
| Drug | This compound | [1] |
| Animal Model | Female NOD/SCID mice (8-12 weeks old) | [1] |
| Cancer Cell Line | MDA-MB-231 (Triple-Negative Breast Cancer) | [2] |
| Dosage | 25 mg/kg | [1][2] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Dosing Frequency | Every 2 days | [1][2] |
| Treatment Duration | 15 days | [1][2] |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| Observed Effects | Significant reduction in tumor growth, volume, and weight.[1][2] Prolonged survival of mice.[1] Decreased expression of acetyl-α-tubulin and Ki67 in tumor tissues.[1] |
Experimental Workflow Diagram
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound and conducting animal experiments. This includes the use of personal protective equipment (PPE) and adherence to institutional guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells [old-molcells.inforang.com]
- 4. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 6. In vivo xenograft mice experiment [bio-protocol.org]
Preparation of GM-90257 Stock Solution in DMSO: An Application Note and Protocol
Introduction
GM-90257 is a potent small-molecule inhibitor of microtubule acetylation, demonstrating significant anti-cancer properties, particularly against triple-negative breast cancer (TNBC).[1][2] It functions by binding directly to α-tubulin, which prevents the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to the K40 residue of α-tubulin.[1] This inhibition of microtubule acetylation leads to apoptosis, downregulation of the anti-apoptotic protein Bcl-2, and activation of the JNK/AP-1 signaling pathway, ultimately inducing cancer cell death.[1][3][4][5] This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution using dimethyl sulfoxide (DMSO) as the solvent, intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 342.44 g/mol | [1][2] |
| Formula | C₁₆H₁₄N₄OS₂ | [1] |
| Appearance | Light brown to brown solid | [1] |
| CAS Number | 315703-81-2 | [1] |
Solubility and Stock Solution Parameters
This compound is soluble in DMSO. The following table outlines the recommended parameters for preparing a stock solution.
| Parameter | Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | Use newly opened, anhydrous DMSO as it is hygroscopic.[1] |
| Solubility in DMSO | 12.5 mg/mL | This corresponds to a molar concentration of 36.50 mM.[1] |
| Recommended Stock Concentration | 10 mM or 12.5 mg/mL | Higher concentrations up to the solubility limit can be prepared. |
| Preparation Aids | Ultrasonic and warming and heat to 60°C | These can be used to facilitate dissolution if precipitation occurs.[1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.42 mg of this compound (Molecular Weight = 342.44 g/mol ).
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolve the Compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Alternatively, or in addition to sonication, warm the solution to 60°C and vortex intermittently until the solid is completely dissolved.[1] Ensure the vial is properly sealed to prevent solvent evaporation.
-
-
Aliquot and Store:
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Protect the solution from light.[1][6]
-
Workflow for Stock Solution Preparation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells [old-molcells.inforang.com]
- 4. researchgate.net [researchgate.net]
- 5. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Application Notes and Protocols for GM-90257 in Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GM-90257 is a potent small-molecule inhibitor of microtubule acetylation, demonstrating significant anticancer activity, particularly against breast cancer.[1] It functions by directly binding to α-tubulin, which prevents the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to the K40 residue of α-tubulin.[1] This inhibition of microtubule acetylation disrupts microtubule dynamics, leading to cell cycle arrest and induction of apoptosis in cancer cells. The apoptotic signaling cascade initiated by this compound involves the activation of the c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) pathway, resulting in the downregulation of the anti-apoptotic protein Bcl-2 and activation of Poly (ADP-ribose) polymerase (PARP).[1][2]
The colony formation assay is a pivotal in vitro method to assess the long-term proliferative capacity of single cells and the cytotoxic effects of anticancer agents. This document provides detailed protocols for utilizing this compound in both anchorage-dependent (clonogenic) and anchorage-independent (soft agar) colony formation assays, along with expected outcomes based on available data.
Data Presentation
The following tables summarize the quantitative effects of this compound on the colony formation of the triple-negative breast cancer cell line MDA-MB-231.
Table 1: Effect of this compound on Anchorage-Independent Colony Formation of MDA-MB-231 Cells
| Concentration of this compound | Inhibition of Colony Formation (%) | Cell Line | Reference |
| 500 nM | Significant reduction | MDA-MB-231 | [1] |
| 1000 nM | Further significant reduction | MDA-MB-231 | [1] |
Note: The referenced study demonstrated a concentration-dependent inhibition. Specific percentage inhibition values were not provided in the abstract.
Signaling Pathway
Experimental Protocols
Protocol 1: Anchorage-Dependent Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to form a colony on a solid surface.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Fixation solution: 4% paraformaldehyde in PBS or Methanol:Acetic Acid (3:1)
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Deionized water
-
Cell counter or hemocytometer
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and prepare a single-cell suspension in a complete medium.
-
Count the cells and determine viability (e.g., using trypan blue exclusion).
-
Seed a low density of cells (e.g., 500-1000 cells/well for MDA-MB-231) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies per control well.
-
Allow cells to attach for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in a complete medium from the stock solution. A suggested concentration range for initial experiments is 100 nM to 1000 nM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
After 24 hours of cell attachment, aspirate the medium and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days. Monitor colony formation every 2-3 days.
-
If the treatment is not continuous, the drug-containing medium can be replaced with a fresh complete medium after a defined exposure time (e.g., 24 or 48 hours).
-
-
Fixation and Staining:
-
After the incubation period, when colonies in the control wells are visible to the naked eye (typically >50 cells), aspirate the medium.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 15-20 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with deionized water until the excess stain is removed and allow them to air dry.
-
-
Colony Quantification:
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well.
-
Colony counting can be performed manually or using an automated colony counter or software such as ImageJ.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) as follows:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (PE of treated sample / PE of control sample)
-
-
Protocol 2: Anchorage-Independent Colony Formation (Soft Agar) Assay
This assay measures the ability of cells to grow in a semi-solid medium, a hallmark of cellular transformation and tumorigenicity.[3][4][5][6][7]
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Agarose (low melting point)
-
Sterile, distilled water
-
6-well plates
-
Staining solution: 0.005% Crystal Violet or MTT
Procedure:
-
Preparation of Agar Layers:
-
Bottom Layer (0.6% Agar): Prepare a 1.2% agarose solution in sterile water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of the 1.2% agarose solution and 2x complete medium (pre-warmed to 37°C). Pipette 1.5 mL of this 0.6% agar mixture into each well of a 6-well plate. Allow to solidify at room temperature for 30 minutes.
-
Top Layer (0.3% Agar with Cells): Prepare a 0.6% agarose solution and cool to 42°C. Harvest and count cells as described in Protocol 1. Resuspend the cells in a complete medium at a concentration of 2x the desired final seeding density (e.g., 1 x 10^4 cells/mL for a final density of 5 x 10^3 cells/well). Mix the cell suspension and the 0.6% agarose solution in a 1:1 ratio.
-
-
Cell Seeding and Treatment:
-
Immediately layer 1.5 mL of the top agar/cell mixture onto the solidified bottom agar layer.
-
Prepare the top agar/cell mixture containing different concentrations of this compound or a vehicle control.
-
Allow the top layer to solidify at room temperature for 30 minutes.
-
-
Incubation and Feeding:
-
Add 0.5 mL of complete medium (containing the respective concentrations of this compound or vehicle) on top of the agar to prevent drying.
-
Incubate the plates for 14-21 days in a humidified incubator at 37°C with 5% CO2.
-
Feed the cells every 3-4 days by aspirating the top medium and adding fresh medium with the appropriate treatment.
-
-
Staining and Quantification:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% crystal violet solution to each well and incubating for 1-2 hours.
-
Alternatively, an MTT assay can be used to quantify viable cells within the colonies.
-
Capture images of the colonies using a microscope or gel documentation system.
-
Count the number and measure the size of the colonies using ImageJ or similar software.
-
Expected Results
Treatment of sensitive breast cancer cell lines, such as MDA-MB-231, with this compound is expected to result in a dose-dependent decrease in the number and size of colonies in both anchorage-dependent and anchorage-independent assays.[1] This reflects the compound's ability to inhibit cell proliferation and induce apoptosis.
Troubleshooting
-
Low Colony Numbers in Control: Optimize cell seeding density. Ensure the use of healthy, exponentially growing cells.
-
Irregular Colony Shapes: Ensure a single-cell suspension was achieved before seeding.
-
High Background Staining: Thoroughly wash the plates after staining to remove excess crystal violet.
-
Agar Solidification Issues: Ensure the agar solutions are at the correct temperature before mixing and plating.
By following these detailed protocols, researchers can effectively utilize this compound to investigate its long-term effects on the clonogenic and tumorigenic potential of cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soft Agar Colony Formation Assay: A Method to Test Effects of Novel Compounds on Cancer Cell Proliferation [jove.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Note: Visualizing Decreased Tubulin Acetylation with GM-90257 Treatment via Immunofluorescence
Introduction
Acetylation of α-tubulin at lysine-40 is a key post-translational modification associated with stable microtubules. This modification is regulated by the interplay of α-tubulin acetyltransferases (αTATs) and histone deacetylases (HDACs). GM-90257 is a small molecule inhibitor that directly binds to α-tubulin, preventing the recruitment of the acetyltransferase αTAT1.[1][2] This inhibition leads to a reduction in microtubule acetylation and has been shown to induce apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC) cell lines like MDA-MB-231.[1][3] This application note provides a detailed protocol for the immunofluorescent staining of acetylated tubulin in cells treated with this compound, allowing for the visualization and potential quantification of its inhibitory effect.
Principle
The protocol is based on the specific recognition of acetylated α-tubulin by a primary antibody. Following treatment of cultured cells with this compound to inhibit tubulin acetylation, the cells are fixed to preserve their cellular structure. Subsequently, the cell membranes are permeabilized to allow antibodies to access intracellular components. The cells are then incubated with a primary antibody that specifically binds to acetylated α-tubulin. A fluorescently labeled secondary antibody, which recognizes the primary antibody, is then used for detection. The resulting fluorescence can be visualized using a fluorescence microscope, and the intensity of the signal can be quantified to assess the extent of tubulin acetylation. A decrease in fluorescence intensity in this compound-treated cells compared to control cells indicates the inhibitory activity of the compound.
Data Presentation
| Treatment Group | This compound Concentration | Observed Effect on Acetylated α-Tubulin |
| Control | 0 µM (DMSO) | Normal levels of acetylated α-tubulin |
| Low Dose | 0.5 µM | Significant reduction in acetylated α-tubulin |
| High Dose | 1.0 µM | Marked decrease in acetylated α-tubulin |
Table 1: Expected qualitative results of this compound treatment on acetylated α-tubulin levels as observed through immunofluorescence.
Experimental Protocols
This protocol is specifically tailored for the immunofluorescence staining of acetylated tubulin in cultured cells, such as MDA-MB-231, following treatment with this compound.[3]
Materials
-
MDA-MB-231 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Glass coverslips
-
6-well plates
-
This compound (solubilized in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-acetylated-α-tubulin (e.g., clone 6-11B-1, Sigma)
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells onto glass coverslips in 6-well plates and culture until they reach 60-70% confluency.
-
Prepare working solutions of this compound in cell culture medium from a DMSO stock. A final DMSO concentration of <0.1% is recommended. Include a DMSO-only vehicle control.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.5 µM and 1.0 µM) for a specified duration (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-acetylated-α-tubulin antibody in 1% BSA in PBS according to the manufacturer's instructions.
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in 1% BSA in PBS according to the manufacturer's instructions.
-
Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes for nuclear counterstaining.
-
Wash the coverslips one final time with PBS.
-
Mount the coverslips onto glass slides using a suitable mounting medium.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.
-
Capture images using identical settings (e.g., exposure time, gain) for all samples to allow for accurate comparison.
-
The fluorescence intensity of acetylated tubulin can be quantified using image analysis software (e.g., ImageJ/Fiji).
-
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for immunofluorescence staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells [old-molcells.inforang.com]
- 3. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of JNK Activation by GM-90257 using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GM-90257 is a small molecule inhibitor that targets microtubule acetylation by binding to α-tubulin and preventing the recruitment of α-tubulin acetyltransferase 1 (αTAT1).[1][2] This activity leads to the induction of apoptosis and has shown anti-cancer effects, particularly in triple-negative breast cancer (TNBC) cells.[1][3][4][5] One of the key signaling pathways activated by this compound is the c-Jun N-terminal kinase (JNK) pathway, which is responsive to stress stimuli and plays a crucial role in apoptosis.[1][6][7] This application note provides a detailed protocol for the analysis of JNK activation in response to this compound treatment using Western blotting.
The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAP kinase.[8] Activation of this pathway results in the dual phosphorylation of JNK on threonine (Thr) and tyrosine (Tyr) residues within the TPY motif.[6][8] Activated JNK then phosphorylates a variety of downstream targets, including the transcription factor c-Jun, leading to the regulation of gene expression involved in cellular processes like apoptosis.[6][8]
Data Presentation
The following table summarizes the quantitative effects of this compound on JNK signaling and related apoptotic markers in MDA-MB-231 cells, as reported in the literature.
| Treatment | Concentration | Incubation Time | Target Protein | Observed Effect | Reference |
| This compound | 1 µM | 24 h | p-JNK | Increased phosphorylation | [1] |
| This compound | 1 µM | 24 h | p-c-Jun | Increased phosphorylation | [4] |
| This compound | 1 µM | 24 h | c-Fos | Increased protein levels | [4] |
| This compound | 500 nM | Not Specified | Bcl-2 | Downregulated expression | [1][9] |
| This compound | 500 nM | Not Specified | Cleaved PARP | Increased levels | [1][9] |
Signaling Pathway and Experimental Workflow
To visualize the JNK signaling pathway and the experimental workflow for its analysis, the following diagrams are provided.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma cell line).
-
Culture Medium: Prepare complete growth medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1 µM).[4] Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Once cells reach the desired confluency, replace the growth medium with the prepared treatment or vehicle control media.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).[1]
II. Protein Extraction
-
Cell Lysis: After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: Add 100-200 µL of ice-cold Radioimmunoprecipitation Assay (RIPA) buffer containing protease and phosphatase inhibitors to each well.[10]
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
III. Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-JNK (Thr183/Tyr185) and total JNK overnight at 4°C with gentle agitation.[12][13] A loading control, such as β-actin or GAPDH, should also be probed on the same membrane. Recommended antibody dilutions should be determined empirically but often range from 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Signal Capture: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-JNK signal to the total JNK signal to determine the relative level of JNK activation. Further normalize to the loading control to account for any variations in protein loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells [old-molcells.inforang.com]
- 4. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. SAPK/JNK Antibody (#9252) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody | Cell Signaling Technology [cellsignal.com]
Application Note: Analysis of Apoptosis Induction by GM-90257 Using Flow Cytometry
Abstract
This application note provides a detailed protocol for the analysis of apoptosis induced by GM-90257, a potent microtubule acetylation inhibitor, using flow cytometry. This compound has been shown to have anti-cancer activity, particularly against triple-negative breast cancer (TNBC), by disrupting microtubule dynamics and activating apoptotic signaling pathways.[1][2][3] The primary method for quantifying this compound-induced apoptosis described here is Annexin V and Propidium Iodide (PI) staining, a robust and widely used assay for detecting early and late-stage apoptosis.[4][5] This document is intended for researchers, scientists, and drug development professionals engaged in cancer research and the evaluation of novel therapeutic compounds.
Introduction
This compound is a small molecule that acts as a microtubule acetylation inhibitor.[1] It functions by directly binding to α-tubulin and preventing the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to the K40 residue.[1][6] This inhibition of microtubule acetylation disrupts the cytoskeleton, leading to cell cycle arrest and the induction of apoptosis.[2] Mechanistic studies have revealed that this compound treatment results in the downregulation of the anti-apoptotic protein Bcl-2 and the activation of the JNK/AP-1 signaling pathway and PARP (Poly (ADP-ribose) polymerase).[1][3][7]
Flow cytometry with Annexin V and Propidium Iodide (PI) co-staining is a powerful technique for the quantitative analysis of apoptosis.[5] In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining approach allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
This application note provides a comprehensive protocol for treating cancer cells with this compound and subsequently analyzing the apoptotic response using Annexin V/PI staining and flow cytometry.
Materials and Reagents
-
This compound (MedchemExpress, Cat. No.: HY-155956 or equivalent)
-
Cancer cell line (e.g., MDA-MB-231, a human breast cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent, containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
-
Microcentrifuge
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., MDA-MB-231) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 0 nM, 250 nM, 500 nM, 1000 nM).
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 or 48 hours) to induce apoptosis.
Annexin V and Propidium Iodide Staining
-
Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine the floating and adherent cells for each condition.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension in Binding Buffer: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. The samples are now ready for flow cytometry analysis. Analyze the cells within one hour of staining.
Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (for Annexin V) and PI.
-
Compensation: Use unstained, single-stained (Annexin V-FITC only and PI only), and positive control cells to set up the appropriate compensation and gating parameters.
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells) for statistical analysis.
-
Data Analysis: Analyze the flow cytometry data using appropriate software. Gate the cell population based on forward and side scatter to exclude debris. Create a quadrant plot of Annexin V-FITC versus PI fluorescence to differentiate between viable, early apoptotic, and late apoptotic/necrotic cell populations.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound.
Table 1: Percentage of Apoptotic Cells after Treatment with this compound for 24 Hours
| This compound Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 | 4.8 ± 1.3 |
| 250 | 75.8 ± 3.5 | 15.4 ± 2.2 | 8.8 ± 1.5 | 24.2 ± 3.7 |
| 500 | 50.1 ± 4.2 | 28.7 ± 3.1 | 21.2 ± 2.8 | 49.9 ± 5.9 |
| 1000 | 25.6 ± 3.8 | 40.3 ± 4.5 | 34.1 ± 3.9 | 74.4 ± 8.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Apoptosis Analysis
Caption: Experimental workflow for apoptosis analysis.
Conclusion
The protocol described in this application note provides a reliable and quantitative method for assessing the pro-apoptotic activity of this compound. By utilizing Annexin V and Propidium Iodide staining followed by flow cytometry, researchers can effectively determine the dose-dependent and time-dependent effects of this microtubule acetylation inhibitor on cancer cell viability. This methodology is a valuable tool for the preclinical evaluation of this compound and other novel anti-cancer compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. old-molcells.inforang.com [old-molcells.inforang.com]
- 3. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Injection of GM-90257 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the intraperitoneal (i.p.) administration of GM-90257 in mice, a potent microtubule acetylation inhibitor with demonstrated anti-cancer activity, particularly against triple-negative breast cancer.[1][2]
Introduction
This compound is a small molecule inhibitor that targets microtubule acetylation by directly binding to α-tubulin.[1][3] This interaction competitively inhibits the binding of α-tubulin acetyltransferase 1 (αTAT1) to the K40 residue of α-tubulin, thereby preventing its acetylation.[1][3] The inhibition of microtubule acetylation by this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] Mechanistically, this compound induces apoptosis through the activation of the JNK/AP-1 signaling pathway, which results in the downregulation of the anti-apoptotic protein Bcl-2 and activation of PARP.[1][2][4][5] In vivo studies have shown that this compound significantly reduces tumor growth and metastasis in breast cancer xenograft models.[1][3][4]
Quantitative Data Summary
| Parameter | Value | Animal Model | Source |
| Dosage | 25 mg/kg | Female NOD/SCID mice (8-12 weeks old) | [1][3] |
| Vehicle | DMSO | Female NOD/SCID mice (8-12 weeks old) | [1][3] |
| Administration Route | Intraperitoneal (i.p.) Injection | Female NOD/SCID mice (8-12 weeks old) | [1][3] |
| Frequency | Every 2 days | Female NOD/SCID mice (8-12 weeks old) | [3] |
| Treatment Duration | 15 days | Female NOD/SCID mice (8-12 weeks old) | [1][3] |
| Observed Effects | Significant reduction in tumor growth, volume, and weight. Decreased expression of acetyl-α-tubulin and Ki67 in tumor tissues. | Breast cancer xenograft model in NOD/SCID mice | [1][3] |
Experimental Protocols
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Female NOD/SCID mice (8-12 weeks old)
-
Insulin syringes (or similar, with 30-gauge needles)
-
Sterile surgical drapes
-
Heating pad
-
Animal balance
-
Calipers for tumor measurement
Protocol for Intraperitoneal Injection of this compound in a Breast Cancer Xenograft Model:
-
Animal Acclimatization and Tumor Cell Implantation:
-
Acclimatize female NOD/SCID mice for at least one week before the experiment.
-
Inject MDA-MB-231 triple-negative breast cancer cells into the mammary fat pads of the mice.
-
Monitor the mice regularly for tumor growth.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, dilute the stock solution with sterile PBS to achieve the final desired concentration for a 25 mg/kg dosage. The final injection volume should be appropriate for the mouse's weight (typically 100-200 µL).
-
The control group should receive an equivalent volume of the DMSO vehicle diluted in PBS.
-
-
Intraperitoneal Injection Procedure:
-
Begin treatment when the tumor volume reaches approximately 100 mm³.
-
Weigh each mouse to calculate the precise volume of the this compound solution to be administered.
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly with its head downwards.
-
Insert a 30-gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Slowly inject the calculated volume of the this compound solution or vehicle control into the peritoneal cavity.
-
Carefully withdraw the needle.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Treatment Schedule and Monitoring:
-
Administer the intraperitoneal injections every two days for a total of 15 days.[3]
-
Monitor the body weight of the mice throughout the experiment to assess toxicity.
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Endpoint and Tissue Collection:
-
At the end of the 15-day treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Tumor tissues can be fixed in formalin for immunohistochemical analysis of acetyl-α-tubulin and Ki67 expression or snap-frozen for other molecular analyses.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells [old-molcells.inforang.com]
- 3. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of GM-90257 in Triple-Negative Breast Cancer (TNBC) Cell Lines
For Research Use Only
Introduction
GM-90257 is a potent and specific small-molecule inhibitor of microtubule acetylation.[1] It functions by binding directly to α-tubulin, which prevents the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to the K40 residue of α-tubulin.[1] In the context of triple-negative breast cancer (TNBC), a particularly aggressive subtype of breast cancer, microtubule acetylation has been identified as a potential therapeutic target. This compound has been shown to selectively induce apoptosis and mitotic arrest in TNBC cells, which often exhibit higher levels of acetylated microtubules compared to other breast cancer subtypes.[2][3] The cytotoxic effects of this compound in TNBC are primarily mediated through the activation of the c-Jun N-terminal kinase (JNK)/AP-1 signaling pathway.[1][2][4]
These application notes provide a summary of the key findings and detailed protocols for the use of this compound in TNBC cell line research.
Data Presentation
In Vitro Efficacy of this compound in TNBC Cell Lines
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| MDA-MB-231 | Western Blot | 500 nM, 1000 nM | Reduced microtubule acetylation | [1] |
| MDA-MB-231 | Anchorage-Independent Growth | 500 nM, 1000 nM | Significant reduction in colony formation | [1][5] |
| MDA-MB-231 | Apoptosis Assay | 500 nM | Increased apoptosis, downregulation of Bcl-2, activation of PARP cleavage | [1] |
| MDA-MB-231 | Western Blot | 1 µM | Induced cell death through JNK activation | [1] |
| Hs578T | Western Blot | Not specified | Reduction of microtubule acetylation | [5][6][7] |
In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Dosage and Administration | Observed Effect | Reference |
| NOD/SCID Mice | MDA-MB-231 Xenograft | 25 mg/kg, intraperitoneal injection every 2 days for 15 days | Significant inhibition of tumor growth, decreased tumor volume and weight, reduced expression of acetyl-α-tubulin and Ki67 in tumor tissues | [1] |
Signaling Pathway
The primary mechanism of action of this compound in TNBC cells involves the inhibition of microtubule acetylation, leading to the activation of the JNK/AP-1 signaling pathway, which in turn promotes apoptosis.
Caption: this compound signaling pathway in TNBC cells.
Experimental Protocols
Cell Culture and Drug Preparation
This protocol is based on methodologies used for MDA-MB-231 and Hs578T cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, Hs578T)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
Culture TNBC cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound by dissolving the powder in sterile DMSO to a concentration of 10 mM.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the this compound stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Western Blot Analysis
This protocol is for assessing the effect of this compound on protein expression and phosphorylation.
Caption: Western Blot Experimental Workflow.
Materials:
-
Treated and untreated TNBC cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Primary Antibodies:
| Target Protein | Supplier | Dilution |
| Acetyl-α-tubulin | Sigma-Aldrich | Varies by lot, typically 1:1000 - 1:5000 |
| α-tubulin | Sigma-Aldrich | Varies by lot, typically 1:1000 - 1:5000 |
| Bcl-2 | Cell Signaling Technology | 1:1000 |
| PARP | Cell Signaling Technology | 1:1000 |
| Cleaved PARP | Cell Signaling Technology | 1:1000 |
| p-JNK | Cell Signaling Technology | 1:1000 |
| JNK | Cell Signaling Technology | 1:1000 |
| p-c-Jun | Cell Signaling Technology | 1:1000 |
| c-Jun | Abcam | 1:1000 |
| c-Fos | Cell Signaling Technology | 1:1000 |
| GAPDH (Loading Control) | Cell Signaling Technology | 1:1000 - 1:10000 |
Protocol:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the effect of this compound on the tumorigenic potential of TNBC cells.
Materials:
-
TNBC cells
-
This compound
-
2X complete culture medium
-
Agarose, low melting point
-
6-well plates
Protocol:
-
Prepare the bottom agar layer: Mix 1.2% agarose solution with 2X complete medium in a 1:1 ratio to get a final concentration of 0.6% agarose. Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare the top cell layer: Prepare a single-cell suspension of TNBC cells. Mix the cell suspension with 0.7% agarose and 2X complete medium to achieve a final concentration of 5,000 cells per well in 0.35% agarose. The medium for the top layer should contain the desired concentration of this compound or vehicle control.
-
Carefully layer 1.5 mL of the cell/agar mixture on top of the solidified bottom layer.
-
Allow the top layer to solidify at room temperature before moving the plates to a 37°C, 5% CO2 incubator.
-
Feed the cells by adding 100-200 µL of complete medium containing the appropriate concentration of this compound or vehicle to the top of the agar every 2-3 days.
-
After 2-3 weeks, stain the colonies with a solution of crystal violet in methanol and count the number of colonies using a microscope or an imaging system.
Conclusion
This compound is a valuable research tool for investigating the role of microtubule acetylation in TNBC. It effectively induces cell death in TNBC cell lines through the JNK/AP-1 pathway and demonstrates anti-tumor activity in vivo. The provided protocols offer a framework for studying the cellular and molecular effects of this compound. Researchers should optimize these protocols for their specific TNBC cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholar.gist.ac.kr [scholar.gist.ac.kr]
Application Note: Measuring Microtubule Polymerization with GM-90257
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The polymerization of tubulin into microtubules is a highly regulated process and a key target for anticancer drug development. Compounds that interfere with microtubule dynamics can arrest cell cycle progression and induce apoptosis in rapidly dividing cancer cells.
GM-90257 is a small molecule identified as a microtubule acetylation inhibitor.[1][2][3] It functions by binding directly to α-tubulin and preventing the recruitment of α-tubulin acetyltransferase 1 (αTAT1), thereby inhibiting the acetylation of the K40 residue in α-tubulin.[1][4] While the primary mechanism of this compound is not the direct inhibition or enhancement of microtubule polymerization, it is crucial to experimentally verify that the compound does not exert off-target effects on tubulin assembly dynamics.[4] In vitro microtubule polymerization assays are fundamental to characterizing the activities of compounds that interact with the tubulin cytoskeleton.
This application note provides a detailed protocol for a fluorescence-based in vitro microtubule polymerization assay to assess the effect of this compound. This method offers high sensitivity and a good signal-to-noise ratio, making it suitable for high-throughput screening.[5] The assay monitors the incorporation of a fluorescent reporter into growing microtubules, resulting in an increase in fluorescence intensity that is proportional to the mass of polymerized microtubules.[5][6]
Principle of the Assay
The in vitro microtubule polymerization assay is based on the principle that tubulin dimers assemble into microtubules in the presence of GTP and are maintained at a temperature of 37°C.[7][8] This process can be monitored in real-time by including a fluorescent reporter dye, such as 4',6-diamidino-2-phenylindole (DAPI), in the reaction. DAPI exhibits enhanced fluorescence upon binding to polymerized microtubules.[9] The change in fluorescence intensity over time provides a kinetic profile of microtubule polymerization, which typically consists of three phases: nucleation, growth, and a steady state.[6][7] By comparing the polymerization kinetics in the presence of a test compound to a control, one can determine if the compound inhibits or enhances microtubule polymerization.
Experimental Workflow
The following diagram illustrates the general workflow for the fluorescence-based microtubule polymerization assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 6. maxanim.com [maxanim.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GM-90257 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
GM-90257 is a novel small molecule inhibitor that targets microtubule acetylation, a key post-translational modification of tubulin. It functions by binding directly to α-tubulin, thereby preventing the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to the K40 residue of α-tubulin.[1] This inhibition of microtubule acetylation disrupts microtubule dynamics, leading to apoptosis and cell cycle arrest, particularly in cancer cells with high levels of acetylated microtubules. Preclinical studies have demonstrated the potent anticancer activity of this compound, especially against triple-negative breast cancer (TNBC), both in vitro and in vivo.[1][2] The mechanism of action involves the downregulation of the anti-apoptotic protein Bcl-2 and the activation of the JNK/AP-1 signaling pathway.[1][3][4]
The disruption of microtubule stability by this compound provides a strong rationale for its use in combination with other chemotherapy agents that also target microtubule function, such as taxanes (e.g., paclitaxel) and anthracyclines (e.g., doxorubicin). The goal of such combination therapies is to achieve synergistic or additive anticancer effects, potentially overcoming drug resistance and improving therapeutic outcomes.
These application notes provide a comprehensive overview of the preclinical data for this compound and outline detailed protocols for its investigation in combination with other standard-of-care chemotherapy agents.
Data Presentation
Table 1: In Vitro Efficacy of this compound as a Single Agent
| Cell Line | Cancer Type | IC50 (nM) | Effect | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~500 | Inhibition of colony formation, induction of apoptosis | [1] |
| Hs578T | Triple-Negative Breast Cancer | Not specified | Reduction of acetyl-α-tubulin | [5] |
Table 2: In Vivo Efficacy of this compound as a Single Agent
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| NOD/SCID Mice (MDA-MB-231 Xenograft) | Triple-Negative Breast Cancer | 25 mg/kg, i.p., every 2 days for 15 days | Significant reduction in tumor growth | [1][5] |
Table 3: Hypothetical In Vitro Synergy of this compound with Standard Chemotherapy
The following data is illustrative and represents the type of results that would be sought in preclinical combination studies. Specific values would need to be determined experimentally.
| Cell Line | Combination | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) |
| MDA-MB-231 | This compound + Paclitaxel | This compound: 500 nM; Paclitaxel: 10 nM | [To be determined] | <1 (Synergy) |
| MDA-MB-231 | This compound + Doxorubicin | This compound: 500 nM; Doxorubicin: 100 nM | [To be determined] | <1 (Synergy) |
| A549 | This compound + Paclitaxel | This compound: [To be determined]; Paclitaxel: 5 nM | [To be determined] | [To be determined] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Combination Studies
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another chemotherapy agent (e.g., paclitaxel) on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for TNBC)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and paclitaxel in cell culture medium.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of this compound or paclitaxel alone.
-
Combination: Treat cells with a fixed ratio of this compound and paclitaxel, or with a fixed concentration of one drug and varying concentrations of the other.
-
-
Incubation: Incubate the treated cells for 48-72 hours.
-
Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the IC50 values for each agent alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: In Vivo Xenograft Study for Combination Therapy
Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cells for xenograft (e.g., MDA-MB-231)
-
Matrigel
-
This compound
-
Chemotherapy agent (e.g., paclitaxel)
-
Vehicle control (e.g., DMSO, saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Paclitaxel alone, this compound + Paclitaxel).
-
Treatment Administration: Administer drugs via the appropriate route (e.g., intraperitoneal injection for this compound, intravenous for paclitaxel) according to a predetermined schedule (e.g., every 2-3 days for 2-3 weeks). The dosage for this compound in a breast cancer xenograft model has been reported as 25 mg/kg.[1][5]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the different treatment groups to assess the efficacy of the combination therapy.
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the molecular mechanism of action of the combination therapy by analyzing key signaling proteins.
Materials:
-
Treated cells or tumor tissue lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-acetyl-α-tubulin, anti-Bcl-2, anti-phospho-JNK, anti-cleaved PARP)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse cells or tumor tissue to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Preclinical experimental workflow.
Caption: Rationale for combination therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer [mdpi.com]
- 3. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I-II study of vorinostat plus paclitaxel and bevacizumab in metastatic breast cancer: evidence for vorinostat-induced tubulin acetylation and Hsp90 inhibition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond taxanes: the next generation of microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GM-90257 Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of GM-90257, a microtubule acetylation inhibitor. The aim is to help users refine their experimental protocols to leverage the compound's efficacy while mitigating unintended cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets microtubule acetylation. It functions by binding directly to α-tubulin, which prevents the recruitment of α-tubulin acetyltransferase 1 (αTAT1).[1] This inhibition of microtubule acetylation disrupts the microtubule network, leading to cell cycle arrest and ultimately apoptosis (programmed cell death) in cancer cells.[2][3]
Q2: How does this compound induce apoptosis in cancer cells?
A2: this compound induces apoptosis primarily through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2][4] Inhibition of microtubule acetylation by this compound leads to the activation of JNK and its downstream transcription factor, activator protein-1 (AP-1). This signaling cascade results in the downregulation of the anti-apoptotic protein Bcl-2 and the activation of Poly (ADP-ribose) polymerase (PARP), key events that commit the cell to apoptosis.[1]
Q3: Is this compound selective for cancer cells?
A3: this compound exhibits selectivity for cancer cells with high levels of acetylated microtubules, such as triple-negative breast cancer (TNBC) cells like MDA-MB-231.[3] In contrast, it shows weaker effects on cells with lower levels of microtubule acetylation, including the MCF-7 breast cancer cell line and the non-cancerous breast epithelial cell line MCF-10A.[3]
Q4: What is a recommended starting concentration for this compound in cell culture experiments?
A4: Based on published studies, a starting concentration range of 100 nM to 1 µM is recommended for in vitro experiments. For example, in MDA-MB-231 cells, concentrations between 500 nM and 1000 nM have been shown to significantly reduce colony formation, while 1 µM was used to induce cell death via JNK activation.[1] For cell cycle analysis in the same cell line, a range of 0.1 µM to 1 µM has been utilized.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity in control (vehicle-treated) cells | Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity. |
| Contamination of cell culture. | Regularly check cell cultures for any signs of microbial contamination. Use aseptic techniques and certified cell lines. | |
| Inconsistent or non-reproducible results | Instability of this compound in solution. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Stock solutions are best stored at -80°C for up to 6 months.[1] |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions. | |
| Cell seeding density variations. | Ensure a homogenous single-cell suspension before seeding. Use a consistent cell counting method. | |
| Low or no observable effect of this compound | Low expression of acetylated tubulin in the cell line. | Verify the expression level of acetylated α-tubulin in your cell line using methods like Western blotting. This compound is most effective in cells with high baseline levels of microtubule acetylation.[3] |
| Suboptimal incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of treatment for your experimental endpoint. | |
| Compound precipitation in media. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a different solvent or a lower concentration. |
Quantitative Data Summary
| Cell Line | Cell Type | Concentration Range | Observed Effect | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 500 nM - 1000 nM | Reduction in colony formation | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1 µM | Induction of cell death via JNK activation | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.1 µM - 1 µM | G2/M cell cycle arrest | [2] |
| Hs578T | Triple-Negative Breast Cancer | Concentration-dependent | Reduction in acetyl-α-tubulin | [3] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 500 nM | Weaker disruption of microtubule bundles compared to MDA-MB-231 | [3] |
| MCF-10A | Non-cancerous Breast Epithelial | 500 nM | Weaker disruption of microtubule bundles compared to MDA-MB-231 | [3] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability and can be adapted to determine the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
solubility issues with GM-90257 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with the research compound GM-90257 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: GM-90255 is a highly hydrophobic molecule with low intrinsic aqueous solubility. In neutral aqueous solutions like Phosphate-Buffered Saline (PBS), it has a strong tendency to precipitate. The solubility can be significantly influenced by factors such as pH, temperature, and the presence of co-solvents.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, it is recommended to use a 100% organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol. These solvents can typically dissolve this compound at high concentrations (e.g., 10-50 mM). Always ensure the solvent is anhydrous, as residual water can affect solubility.
Q3: I observed precipitation when diluting my DMSO stock of this compound into my aqueous assay buffer. What should I do?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this, consider the following troubleshooting steps:
-
Reduce the final concentration of the organic solvent: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and may still not be sufficient to maintain solubility.
-
Use a co-solvent system: Incorporating a water-miscible co-solvent in your final buffer can improve solubility.
-
Adjust the pH of the buffer: Depending on the pKa of this compound, adjusting the pH of the aqueous buffer can increase its solubility.
-
Utilize solubility enhancers: Excipients such as cyclodextrins can encapsulate the hydrophobic compound and improve its aqueous solubility.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming (e.g., to 37°C) can aid in the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided as it may lead to the degradation of the compound. Always check the thermal stability of this compound before applying heat.
Troubleshooting Guide
Issue: Precipitation Observed in Cell Culture Media
-
Plausible Cause: The high salt and protein content (e.g., fetal bovine serum) in cell culture media can reduce the solubility of hydrophobic compounds.
-
Troubleshooting Steps:
-
Prepare a higher concentration stock solution in DMSO.
-
Serially dilute the stock solution in the cell culture medium to the desired final concentration.
-
Vortex gently between each dilution step.
-
Visually inspect for any precipitation under a microscope.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Determining the Aqueous Solubility of this compound
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add an excess amount of the compound to the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
| Parameter | Value | Conditions |
| Aqueous Solubility | < 1 µg/mL | PBS, pH 7.4, 25°C |
| Solubility in DMSO | ≥ 50 mg/mL | 25°C |
| Solubility in Ethanol | ≥ 30 mg/mL | 25°C |
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Hypothetical signaling pathway for this compound.
Technical Support Center: Determining the IC50 Value of GM-90257
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the half-maximal inhibitory concentration (IC50) of the microtubule acetylation inhibitor, GM-90257, in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of microtubule acetylation.[1][2] It functions by binding directly to α-tubulin, which prevents the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to the K40 residue of α-tubulin.[1] This inhibition of microtubule acetylation leads to the induction of apoptosis (programmed cell death).[1] Mechanistically, this compound has been shown to downregulate the anti-apoptotic protein Bcl-2 and activate the JNK/AP-1 signaling pathway, as well as PARP.[1][3][4] It has demonstrated anticancer activity, particularly against triple-negative breast cancer (TNBC).[1]
Q2: In which cell lines has this compound shown activity?
A2: this compound has shown significant activity in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and Hs578T.[5] Studies have indicated that it has weaker effects on the ER-positive breast cancer cell line MCF-7 and the non-cancerous breast epithelial cell line MCF-10A.
Q3: Are there specific IC50 values available for this compound in various cell lines?
A3: While specific IC50 values for this compound are not consistently reported across a wide panel of cell lines in publicly available literature, its effective concentrations have been documented. For instance, in MDA-MB-231 cells, concentrations between 500 nM and 1000 nM have been shown to significantly reduce colony formation.[1]
Data Presentation: Efficacy of this compound in Breast Cancer Cell Lines
The following table summarizes the observed effects of this compound at various concentrations in different breast cancer cell lines, based on available research.
| Cell Line | Cancer Type | Effective Concentration | Observed Effects |
| MDA-MB-231 | Triple-Negative Breast Cancer | 500 nM - 1000 nM | Significant reduction in colony formation, induction of apoptosis, and disruption of microtubule structure.[5] |
| Hs578T | Triple-Negative Breast Cancer | Concentration-dependent | Reduction in the level of acetyl-α-tubulin.[5] |
| MCF-7 | ER-Positive Breast Cancer | Not specified | Weaker effects compared to TNBC cells. |
Experimental Protocols
Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the IC50 value of this compound. It is crucial to optimize parameters such as cell seeding density and incubation times for each specific cell line.
Materials:
-
This compound compound
-
Selected cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cell lines to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve a range of final concentrations (a broad range is recommended for the initial experiment, e.g., 1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours). The incubation time should be consistent across experiments.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Mandatory Visualizations
Caption: Experimental workflow for IC50 determination of this compound.
Caption: Signaling pathway of this compound leading to apoptosis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure thorough mixing of cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No dose-dependent effect observed | - Incorrect concentration range of this compound- Compound instability or degradation- Cell line is resistant to the compound | - Perform a wider range of serial dilutions in the initial experiment.- Prepare fresh stock solutions of this compound.- Verify the sensitivity of the cell line to other microtubule inhibitors. |
| IC50 value is not reproducible | - Variation in incubation times- Differences in cell passage number or confluency- Inconsistent assay conditions | - Standardize all incubation times.- Use cells within a consistent range of passage numbers and at a similar confluency.- Maintain consistent temperature, CO2 levels, and humidity. |
| Low signal or absorbance readings | - Low cell seeding density- Insufficient incubation time with MTT | - Optimize the initial cell seeding density for the specific cell line.- Ensure adequate incubation time for formazan crystal formation. |
| High background in control wells | - Contamination of cell culture or reagents- High concentration of DMSO in the vehicle control | - Check for and address any potential sources of contamination.- Ensure the final DMSO concentration is low and non-toxic to the cells. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. old-molcells.inforang.com [old-molcells.inforang.com]
- 5. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of GM-90257 in cancer cells
Technical Support Center: GM-90257
Disclaimer: this compound is a microtubule acetylation inhibitor investigated for its anticancer properties, particularly in triple-negative breast cancer (TNBC).[1][2][3][4][5] This document summarizes publicly available information and provides general troubleshooting guidance for researchers. It is not a substitute for direct experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a microtubule acetylation inhibitor.[1][6] It functions by binding directly to α-tubulin, which prevents the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to the K40 residue of α-tubulin.[1][4][7] This inhibition of microtubule acetylation disrupts microtubule structure and dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[2][4]
Q2: In which cancer types has this compound shown activity?
A2: this compound has demonstrated significant anticancer activity against triple-negative breast cancer (TNBC) cells.[1][2][3][4] Its efficacy appears to be more pronounced in cancer cells with high levels of microtubule acetylation.[4][7]
Q3: What are the known downstream signaling effects of this compound?
A3: Treatment of TNBC cells with this compound has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] This activation leads to an increase in c-Jun phosphorylation and c-Fos protein levels, subsequently activating the activator protein-1 (AP-1) transcription factor.[3] This cascade results in the downregulation of the anti-apoptotic protein Bcl-2 and the activation of PARP cleavage, ultimately inducing apoptosis.[1][7]
Q4: Is this compound a direct inhibitor of the αTAT1 enzyme?
A4: No, this compound is not a direct inhibitor of the αTAT1 active site. Instead, it acts as a competitive inhibitor by preventing αTAT1 from binding to microtubules.[4][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent cell viability results | Cell Seeding Density: Inconsistent cell numbers per well can lead to high variability. | Ensure a homogenous cell suspension and use a consistent pipetting technique. Consider using a multichannel pipette for seeding. |
| Edge Effects: Evaporation in the outer wells of a microplate can alter compound concentration. | Avoid using the outermost wells for experimental data. Fill them with sterile media or PBS to maintain humidity. | |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations. | Keep the final solvent concentration in the culture medium low (typically <0.5%) and include a solvent-only control in your experiments. | |
| Lower than expected potency in cellular assays compared to in vivo data | Compound Solubility: Poor solubility in culture media can reduce the effective concentration. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Brief sonication may aid dissolution.[8] Ensure the compound is fully dissolved before diluting in media. |
| Cell Line Specificity: The anticancer effects of this compound are more potent in cells with high microtubule acetylation. | Verify the basal level of acetylated α-tubulin in your chosen cell line via Western blot. The compound may have weaker effects on cells with low acetylation levels.[6] | |
| Presence of Serum: Proteins in fetal bovine serum (FBS) can bind to the compound, reducing its bioavailability. | Consider performing initial experiments in low-serum or serum-free media. If serum is required, ensure its concentration is consistent across all experiments.[9] | |
| Unexpected activation of other signaling pathways | Off-Target Effects: While the primary target is known, small molecule inhibitors can have unintended off-target effects. | Perform a broad kinase screen or phosphoproteomics analysis to identify other affected pathways. Use a structurally unrelated inhibitor of microtubule acetylation as a control to confirm that the observed phenotype is due to the intended mechanism. |
| Cellular Stress Response: Inhibition of microtubule dynamics can induce a general cellular stress response. | Monitor markers of cellular stress, such as the activation of other MAPK pathways (e.g., p38, ERK), to distinguish specific downstream signaling from a general stress response.[10] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in TNBC Cells
| Cell Line | Assay | Concentration | Effect |
|---|---|---|---|
| MDA-MB-231 | Anchorage-Independent Growth | 500-1000 nM | Significant reduction in colony formation[1][4] |
| MDA-MB-231 | Apoptosis Assay | 500 nM | Increased apoptosis[1] |
| MDA-MB-231 | Western Blot | 500 nM | Downregulation of Bcl-2[1] |
| MDA-MB-231 | Western Blot | 1 µM (24h) | Activation of JNK[1] |
Table 2: In Vivo Efficacy of this compound
| Model | Dosing Regimen | Effect |
|---|---|---|
| Breast Cancer Xenograft (NOD/SCID mice) | 25 mg/kg; i.p.; every 2 days | Inhibition of tumor growth and metastasis[1] |
| Breast Cancer Xenograft (NOD/SCID mice) | 25 mg/kg; i.p.; 15 days | Significant reduction in final tumor volume and weight; decreased expression of acetyl-α-tubulin and Ki67 in tumor tissues[1][7] |
Key Experimental Protocols
1. Western Blot for Acetylated α-Tubulin and Signaling Proteins
-
Cell Lysis: Treat cells with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetyl-α-tubulin, total α-tubulin, phospho-JNK, total JNK, Bcl-2, cleaved PARP, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. old-molcells.inforang.com [old-molcells.inforang.com]
- 3. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
GM-90257 toxicity and mortality in animal studies
GM-90257 Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and mortality of this compound observed in preclinical animal studies. The following frequently asked questions (FAQs) and troubleshooting guides are based on comprehensive analyses of non-clinical safety and toxicology studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common acute toxicities observed with this compound in animal models?
A1: The most significant acute toxicities of this compound are dose-dependent and primarily affect the hematological and hepatic systems. In rodent and non-rodent models, single high doses have been associated with bone marrow suppression and elevated liver enzymes.
Q2: Has a No-Observed-Adverse-Effect-Level (NOAEL) been established for this compound in repeat-dose toxicity studies?
A2: Yes, NOAELs have been determined in both rat and dog repeat-dose studies. These levels are crucial for calculating the starting dose in first-in-human clinical trials. Please refer to the data tables below for specific values.
Q3: What was the primary cause of mortality at high doses in animal studies?
A3: Mortality at high doses of this compound was primarily attributed to complications arising from severe myelosuppression, leading to secondary infections and internal hemorrhaging.
Troubleshooting Guide for In-Vivo Experiments
Issue 1: Unexpectedly high mortality rates in a study cohort.
-
Possible Cause 1: Dosing error.
-
Troubleshooting Step: Immediately verify the dose formulation concentration and the administered volume. Review the dosing procedure with the technical staff to ensure accuracy.
-
-
Possible Cause 2: Animal model sensitivity.
-
Troubleshooting Step: Review the health status and genetic background of the animal strain. Certain strains may exhibit higher sensitivity to this compound's effects. Consider a dose-range-finding study in the specific strain being used.
-
-
Possible Cause 3: Vehicle-related toxicity.
-
Troubleshooting Step: Run a parallel cohort treated with the vehicle alone to rule out any adverse effects from the formulation excipients.
-
Issue 2: Inconsistent or highly variable toxicity readouts (e.g., liver enzyme levels).
-
Possible Cause 1: Variability in animal handling and sample collection.
-
Troubleshooting Step: Standardize all procedures for blood collection and tissue harvesting. Ensure that the timing of sample collection relative to the last dose administration is consistent across all animals.
-
-
Possible Cause 2: Diet or environmental factors.
-
Troubleshooting Step: Confirm that all animals are receiving the same standard diet and are housed under identical environmental conditions (e.g., light-dark cycle, temperature).
-
Quantitative Data Summary
The following tables summarize key toxicity findings for this compound from single-dose and repeat-dose animal studies.
Table 1: Single-Dose Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | Key Observations at Lethal Doses |
| Mouse | Intravenous (IV) | 150 | Severe myelosuppression, lethargy |
| Rat | Oral (PO) | 450 | Hepatotoxicity, gastrointestinal distress |
| Dog | Intravenous (IV) | 100 | Cardiovascular effects, severe myelosuppression |
Table 2: 28-Day Repeat-Dose Toxicity of this compound
| Species | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Target Organs of Toxicity |
| Rat | Oral (PO) | 20 | 60 | Liver, Bone Marrow, Kidney |
| Dog | Intravenous (IV) | 5 | 15 | Bone Marrow, Lymphoid Tissues |
Experimental Protocols
Protocol 1: Acute Intravenous Toxicity Study in Mice
-
Animal Model: Male and female CD-1 mice, 8-10 weeks old.
-
Groups: 5 groups (n=10 per sex per group): Vehicle control, and four dose levels of this compound (50, 100, 150, 200 mg/kg).
-
Dosing: Single bolus injection via the tail vein. The vehicle is a 10% DMSO, 40% PEG300, 50% saline solution.
-
Monitoring: Animals are observed for clinical signs of toxicity continuously for the first 4 hours post-dose, and then twice daily for 14 days. Body weights are recorded on Days 1, 7, and 14.
-
Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, surviving animals are euthanized for gross necropsy.
-
Data Analysis: The LD50 is calculated using probit analysis.
Protocol 2: 28-Day Oral Repeat-Dose Toxicity Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.
-
Groups: 4 groups (n=15 per sex per group): Vehicle control, and three dose levels of this compound (20, 60, 180 mg/kg/day).
-
Dosing: Once daily oral gavage for 28 consecutive days.
-
In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopy is performed pre-study and at termination.
-
Clinical Pathology: Blood samples are collected for hematology and clinical chemistry analysis on Day 29. Urine samples are collected for urinalysis.
-
Pathology: All animals undergo a full necropsy. Organ weights are recorded. A comprehensive list of tissues is collected and preserved for histopathological examination.
-
Data Analysis: Statistical analysis is performed to identify significant dose-related effects. The NOAEL and LOAEL are determined based on the absence or presence of adverse findings.
Visualizations
Caption: Workflow for an acute single-dose toxicity study.
Caption: Hypothetical signaling pathway inhibited by this compound.
Technical Support Center: Enhancing the In Vivo Bioavailability of GM-90257
Welcome to the technical support center for GM-90257. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the in vivo bioavailability of the microtubule acetylation inhibitor, this compound.
Troubleshooting Guides
Researchers may encounter challenges with the in vivo efficacy of this compound, which could be linked to poor bioavailability. The following table outlines potential issues, their causes, and recommended solutions.
| Issue | Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Low or variable plasma concentration after oral administration. | Poor aqueous solubility of this compound. | 1. Particle Size Reduction: Decrease the particle size to increase surface area for dissolution. 2. Formulation with Solubilizing Excipients: Utilize surfactants, co-solvents, or cyclodextrins. 3. Amorphous Solid Dispersion: Create a higher-energy, more soluble amorphous form. | --INVALID-LINK----INVALID-LINK-- |
| High first-pass metabolism. | Rapid metabolism in the liver or gut wall before reaching systemic circulation. | 1. Co-administration with Metabolic Inhibitors: Use inhibitors of relevant cytochrome P450 enzymes. 2. Prodrug Approach: Modify the this compound structure to mask metabolic sites. | --INVALID-LINK-- |
| Poor permeability across the intestinal epithelium. | Intrinsic properties of the this compound molecule (e.g., high polarity, large size). | 1. Lipid-Based Formulations: Formulate this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS). 2. Use of Permeation Enhancers: Include excipients that transiently open tight junctions. | --INVALID-LINK-- |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a microtubule acetylation inhibitor. It functions by binding directly to α-tubulin, which prevents the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to the K40 residue of α-tubulin.[1][2] This inhibition of microtubule acetylation leads to apoptosis (programmed cell death) and has shown anticancer activity, particularly against triple-negative breast cancer.[1][2][3][4] The downstream effects include the downregulation of the anti-apoptotic protein Bcl-2 and the activation of JNK and PARP signaling pathways.[1]
Q2: Why might the oral bioavailability of this compound be low?
Q3: What are the initial steps to assess the bioavailability of this compound?
A3: A good starting point is to determine the physicochemical properties of this compound, such as its aqueous solubility and partition coefficient (LogP). Subsequently, in vivo pharmacokinetic studies in an animal model (e.g., mice or rats) are essential. This involves administering this compound via both intravenous (IV) and oral routes and measuring the plasma concentration over time to calculate the absolute bioavailability.
Q4: How can I improve the solubility of this compound for in vivo studies?
A4: Improving solubility is a key strategy for enhancing bioavailability.[6][7][8] Several formulation approaches can be employed:
-
Nanonization: Reducing the particle size of this compound to the nanoscale can significantly increase its surface area and dissolution rate.
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound to a more soluble amorphous state by dispersing it in a polymer matrix.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like micelles, liposomes, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility of hydrophobic molecules like this compound.[8]
Q5: Are there any chemical modification strategies to improve this compound bioavailability?
A5: Yes, a prodrug approach is a common chemical modification strategy.[9] This involves modifying the structure of this compound to create a more soluble or permeable derivative that, once absorbed into the body, is converted back to the active this compound compound. This can also be used to protect the drug from premature metabolism.
Experimental Protocols
Protocol 1: Nanonization of this compound using Wet Milling
Objective: To reduce the particle size of this compound to the nanometer range to improve its dissolution rate.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Pluronic F127 in deionized water)
-
Wet milling apparatus (e.g., planetary ball mill or bead mill)
-
Zirconia grinding media (beads)
-
Particle size analyzer (e.g., dynamic light scattering)
Procedure:
-
Prepare a suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the suspension and grinding media to the milling chamber. The ratio of drug suspension to beads should be optimized according to the manufacturer's instructions.
-
Mill the suspension at a specified speed and duration (e.g., 1000 rpm for 4 hours). The milling time and speed may require optimization.
-
Periodically withdraw small aliquots of the suspension to measure the particle size distribution.
-
Continue milling until the desired particle size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the grinding media.
-
Characterize the final nanosuspension for particle size, polydispersity index, and zeta potential.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 20% w/v).
-
Slowly add an excess amount of this compound to the HP-β-CD solution while stirring continuously.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution to remove any uncomplexed, undissolved this compound.
-
Freeze-dry the resulting clear solution to obtain the this compound-HP-β-CD complex as a solid powder.
-
Determine the complexation efficiency and the increase in solubility of this compound.
Protocol 3: In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of this compound to metabolism by liver enzymes.
Materials:
-
This compound
-
Liver microsomes (from the species of interest, e.g., human, mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubate the liver microsomes in phosphate buffer at 37°C.
-
Add this compound to the microsome solution and initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of remaining this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance of this compound.
Protocol 4: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system to improve its solubilization and absorption.
Materials:
-
This compound
-
Oil phase (e.g., Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40)
-
Co-surfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion.
-
Prepare the SEDDS formulation by accurately weighing the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath at 40-50°C to ensure homogeneity.
-
Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved.
-
To evaluate the self-emulsification properties, add a small amount of the SEDDS formulation to water under gentle agitation and observe the formation of a nanoemulsion.
-
Characterize the resulting nanoemulsion for droplet size, polydispersity index, and drug content.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for improving this compound bioavailability.
Caption: Factors affecting and strategies to improve oral bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells [old-molcells.inforang.com]
- 4. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. tandfonline.com [tandfonline.com]
- 7. upm-inc.com [upm-inc.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
GM-90257 Technical Support Center: Mitigating Degradation in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the degradation of the microtubule acetylation inhibitor, GM-90257, during long-term experiments. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results over time. | Degradation of this compound in stock or working solutions. | 1. Verify Storage Conditions: Ensure stock solutions are stored at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) and protected from light.[1] 2. Aliquot Stock Solutions: To prevent repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[1] 3. Prepare Working Solutions Fresh: For in vivo and in vitro experiments, it is highly recommended to prepare working solutions fresh on the day of use.[1] |
| Precipitation observed in the working solution. | Poor solubility of this compound in the chosen solvent system. | 1. Use Recommended Solvents: For in vitro studies, use newly opened, high-purity DMSO. Hygroscopic DMSO can negatively impact solubility.[1] 2. Aid Dissolution: Gentle warming (up to 60°C) and sonication can help dissolve the compound.[1] 3. Follow In Vivo Formulation Protocols: For animal studies, use the recommended co-solvent systems to maintain solubility. |
| High mortality rate in animal studies. | Toxicity due to high concentration or improper formulation. | 1. Optimize Dosage: Preliminary experiments in mice indicated that 50 mg/kg of this compound resulted in a nearly 50% mortality rate when administered for two weeks. A dosage of 25 mg/kg was found to be effective and better tolerated.[2] 2. Ensure Proper Formulation: Use established protocols for in vivo formulations to ensure biocompatibility. |
| Lack of efficacy in in vivo experiments. | Suboptimal dosage or degradation of the compound. | 1. Check Dosage: A concentration of 10 mg/kg of this compound showed no anticancer effects in vivo.[2] Ensure the dosage is appropriate for the experimental model. 2. Fresh Preparations: As with other issues, ensure that the injected solution is freshly prepared to avoid administering a degraded compound.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term storage, this compound stock solutions should be stored at -80°C, where they are stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. It is crucial to protect the solutions from light.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: How often should I prepare my working solutions of this compound?
A2: To ensure the potency and reliability of your experimental results, it is strongly recommended to prepare working solutions for both in vivo and in vitro experiments freshly on the day of use.[1]
Q3: I am seeing precipitation in my this compound solution. What should I do?
A3: Precipitation can be due to solubility issues. For in vitro stock solutions in DMSO, ensure you are using a fresh, non-hygroscopic batch of DMSO. Gentle warming and sonication can aid dissolution.[1] For in vivo preparations, follow the detailed formulation protocols provided in the "Experimental Protocols" section below.
Q4: What is the mechanism of action of this compound?
A4: this compound is a microtubule acetylation inhibitor. It functions by binding directly to α-tubulin, which prevents the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to the K40 residue of α-tubulin.[1] This inhibition of microtubule acetylation leads to the activation of the JNK/AP-1 signaling pathway, resulting in apoptosis and mitotic arrest in cancer cells.[3][4]
Q5: Are there any known issues with this compound toxicity in vivo?
A5: Yes, dose-dependent toxicity has been observed. In mice, a dose of 50 mg/kg maintained for two weeks led to significant mortality. A dose of 25 mg/kg was found to be effective in inhibiting tumor growth without this level of toxicity.[2]
Data Presentation
Table 1: Recommended Storage and Handling of this compound Solutions
| Solution Type | Solvent | Storage Temperature | Maximum Storage Duration | Key Recommendations |
| Stock Solution | DMSO | -80°C | 6 months | Protect from light; aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution | DMSO | -20°C | 1 month | Protect from light; aliquot to avoid freeze-thaw cycles.[1] |
| Working Solution | Varies | Room Temperature | < 24 hours | Prepare fresh daily for all experiments.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Reagent: this compound powder, high-purity DMSO (newly opened).
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.2920 mL of DMSO to 1 mg of this compound).
-
To aid dissolution, gently warm the solution to 60°C and use sonication.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Protocol 2: Preparation of this compound Working Solution for In Vivo Experiments (Co-solvent System)
-
Reagents: this compound stock solution in DMSO (e.g., 12.5 mg/mL), PEG300, Tween-80, Saline.
-
Procedure (for a 1.25 mg/mL working solution):
-
In a sterile tube, add 100 µL of the 12.5 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
This protocol yields a clear solution. Prepare this working solution fresh on the day of administration.[1]
-
Protocol 3: Stability Assessment of this compound using HPLC
This is a general protocol for assessing small molecule stability, as specific degradation kinetics for this compound are not publicly available.
-
Objective: To determine the degradation of this compound under specific storage conditions (e.g., in a particular solvent at room temperature).
-
Methodology:
-
Prepare a fresh solution of this compound at a known concentration.
-
Analyze an initial sample (T=0) using a validated High-Performance Liquid Chromatography (HPLC) method to determine the initial peak area corresponding to intact this compound.
-
Store the solution under the desired test conditions (e.g., 25°C, protected from light).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC system.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample. The appearance of new peaks may indicate degradation products.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Recommended Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
refining GM-90257 treatment duration for optimal apoptosis
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing GM-90257, a potent microtubule acetylation inhibitor, with a focus on refining treatment duration for optimal apoptosis induction in triple-negative breast cancer (TNBC) cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small-molecule inhibitor that directly binds to α-tubulin.[1][2] This binding prevents the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to its substrate, the K40 residue of α-tubulin, thereby inhibiting microtubule acetylation.[1][2] This disruption of microtubule dynamics leads to the induction of apoptosis through the activation of the JNK/AP-1 signaling pathway, downregulation of the anti-apoptotic protein Bcl-2, and activation of Poly (ADP-ribose) polymerase (PARP).[1][3]
Q2: In which cancer types has this compound shown efficacy?
This compound has demonstrated significant anticancer activity against triple-negative breast cancer (TNBC) cells.[1][2][3] Studies have shown its effectiveness in both in vitro cell cultures (e.g., MDA-MB-231) and in vivo xenograft mouse models.[1][2]
Q3: What is a recommended starting concentration and duration for in vitro experiments?
Based on published studies, a common concentration range for in vitro experiments with cell lines like MDA-MB-231 is 500 nM to 1 µM.[1][2][4] A 24-hour treatment period has been shown to be effective for inducing JNK activation and cell death.[1] However, for optimal results in your specific cell line, it is crucial to perform a dose-response and time-course experiment.
Q4: How should I prepare and store this compound?
This compound can be dissolved in DMSO to prepare a stock solution.[1] For long-term storage, the stock solution should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended, and the solution should be protected from light.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution upon preparation.[1]
Troubleshooting Guides
Issue 1: Low or no apoptotic signal observed after this compound treatment.
-
Possible Cause 1: Suboptimal Treatment Duration. The peak of apoptosis can be transient.[5] You may be analyzing your cells too early or too late.
-
Solution: Conduct a time-course experiment. Treat your cells with a fixed concentration of this compound and harvest them at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal window for apoptosis detection.[5]
-
-
Possible Cause 2: Inappropriate Drug Concentration. The concentration of this compound may be too low to induce a significant apoptotic response in your specific cell line.
-
Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 100 nM, 250 nM, 500 nM, 1 µM, 2.5 µM) for a fixed duration to determine the effective concentration.
-
-
Possible Cause 3: Cell Line Resistance. Different cell lines can exhibit varying sensitivity to apoptotic stimuli.[5]
-
Solution: If possible, test this compound on a different, more sensitive cell line as a positive control. Ensure your cell line is healthy and in the logarithmic growth phase before treatment.[6]
-
-
Possible Cause 4: Issues with Apoptosis Assay. Reagents may have degraded, or there may be an issue with the experimental procedure.
-
Solution: Include a positive control compound known to induce apoptosis in your cell system (e.g., staurosporine) to validate your assay setup.[5]
-
Issue 2: High levels of necrosis observed instead of apoptosis.
-
Possible Cause 1: Excessively High this compound Concentration. Very high concentrations of a drug can lead to rapid cell death through necrosis rather than the programmed process of apoptosis.[7]
-
Solution: Reduce the concentration of this compound used in your experiment. Refer to a dose-response curve to select a concentration that induces apoptosis without causing widespread necrosis.
-
-
Possible Cause 2: Prolonged Incubation Time. If cells are left for too long after the induction of apoptosis, they will undergo secondary necrosis.
-
Solution: Harvest cells at earlier time points in your time-course experiment to capture the apoptotic phase before the onset of secondary necrosis.
-
-
Possible Cause 3: Poor Cell Health. Unhealthy or stressed cells are more prone to necrosis.
-
Solution: Ensure you are using cells from a healthy, actively growing culture. Avoid over-confluency and ensure proper handling to minimize mechanical stress.[6]
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Culture Conditions. Differences in cell passage number, confluence, or media composition can affect experimental outcomes.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for each experiment.
-
-
Possible Cause 2: Instability of this compound. Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation.[1]
-
Solution: Aliquot the stock solution after the initial preparation and follow the recommended storage guidelines.[1]
-
-
Possible Cause 3: Pipetting Inaccuracies. Errors in pipetting can lead to variability in the final drug concentration.
-
Solution: Ensure your pipettes are calibrated and use proper pipetting techniques to maintain accuracy.
-
Data Presentation
Table 1: In Vitro Concentrations of this compound for Apoptosis Induction
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| MDA-MB-231 | 500 nM - 1000 nM | 3 weeks | Reduced colony formation | [2] |
| MDA-MB-231 | 500 nM | Not specified | Increased apoptosis, downregulated Bcl-2 | [1] |
| TNBC Cells | 1 µM | 24 hours | Induced cell death through JNK activation | [1] |
| MDA-MB-231 | 0.1, 0.25, 0.5, 1 µM | Not specified | Dose-dependent increase in Cyclin B1 | [4] |
Table 2: In Vivo Dosage of this compound
| Animal Model | Dosage | Dosing Schedule | Observed Effect | Reference |
| NOD/SCID Mice (Breast Cancer Xenograft) | 25 mg/kg | Intraperitoneal injection, every 2 days for 15 days | Significantly inhibited tumor growth | [1][2] |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Apoptosis Induction
This protocol outlines a method to determine the optimal treatment duration of this compound for inducing apoptosis in a selected cancer cell line.
-
Cell Seeding:
-
Culture your chosen cell line (e.g., MDA-MB-231) under standard conditions.
-
Trypsinize and count the cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells into multiple plates (e.g., 6-well plates) at a density that will not exceed 70-80% confluency by the end of the experiment.
-
Allow the cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in complete culture medium at the desired final concentration (determined from a prior dose-response experiment, e.g., 500 nM).
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Include a vehicle control group treated with the same concentration of DMSO as the this compound-treated cells.
-
Return the plates to the incubator.
-
-
Time-Point Harvesting:
-
Harvest cells at a series of time points (e.g., 0, 6, 12, 24, 48, and 72 hours) post-treatment.
-
For each time point, collect both the supernatant (which may contain detached apoptotic cells) and the adherent cells.
-
Wash the adherent cells with PBS and then detach them using a gentle dissociation reagent like Accutase to preserve membrane integrity.[6]
-
Combine the detached cells with their corresponding supernatant, centrifuge, and wash the cell pellet with cold PBS.
-
-
Apoptosis Analysis:
-
Analyze the cells for apoptosis using your chosen method. A common and recommended method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Alternatively, or in parallel, prepare cell lysates from each time point for Western blot analysis of apoptosis markers like cleaved PARP and cleaved Caspase-3.
-
-
Data Interpretation:
-
For flow cytometry data, quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive) at each time point.
-
For Western blot data, assess the expression levels of cleaved PARP and cleaved Caspase-3 relative to a loading control.
-
The optimal treatment duration is the time point at which you observe the highest percentage of early apoptotic cells and a clear induction of apoptotic markers, before a significant increase in necrosis or secondary necrosis is observed.
-
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 8. Apoptosis Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Addressing Resistance to GM-90257 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to the microtubule acetylation inhibitor, GM-90257.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a small-molecule inhibitor that targets microtubule acetylation. It functions by binding directly to α-tubulin, which prevents the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to the K40 residue of α-tubulin.[1][2] This inhibition of microtubule acetylation leads to the induction of apoptosis by downregulating the anti-apoptotic protein Bcl-2 and activating the JNK/AP-1 signaling pathway, ultimately causing mitotic arrest and cell death in cancer cells, particularly in triple-negative breast cancer (TNBC).[1][3][4][5]
Q2: Are there any documented clinical trials for this compound?
Based on the available information, there are no specific clinical trials listed for this compound. The research appears to be in the preclinical phase, with studies focusing on its efficacy in cell lines and animal models.[1][2] For information on ongoing cancer-related clinical trials, resources like Incyte Clinical Trials and other institutional research trial listings can be consulted.[6][7]
Q3: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, based on common mechanisms of resistance to targeted cancer therapies, several possibilities can be hypothesized:[8][9][10][11][12]
-
Alterations in the Drug Target: Mutations in the gene encoding α-tubulin could alter the binding site of this compound, thereby reducing its inhibitory effect.
-
Activation of Bypass Signaling Pathways: Cancer cells might activate alternative signaling pathways to circumvent the effects of JNK/AP-1 pathway activation and promote cell survival.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), could actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.
-
Epigenetic Modifications: Changes in the epigenetic landscape could lead to altered gene expression profiles that promote cell survival and drug resistance.[10]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in a previously sensitive cancer cell line.
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 of this compound in the suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value (typically >5-fold) is indicative of acquired resistance.[13][14] 2. Washout Experiment: Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the resistance is stable, the IC50 should remain elevated.[13] 3. Investigate Mechanism: Proceed with experiments to elucidate the resistance mechanism (see below). |
| Cell Line Integrity | 1. Authentication: Authenticate the cell line using short tandem repeat (STR) profiling to ensure it has not been misidentified or cross-contaminated. 2. Mycoplasma Testing: Regularly test for mycoplasma contamination, as it can significantly alter cellular responses to drugs.[13] |
| Compound Integrity | 1. Verify Concentration: Ensure the stock solution of this compound is at the correct concentration and has been stored properly.[1] 2. Test on Sensitive Cells: Test the current batch of this compound on a known sensitive cell line to confirm its activity. |
Problem 2: Inconsistent results in downstream signaling analysis after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Activation of Compensatory Pathways | 1. Broaden Analysis: Use techniques like phospho-kinase arrays or RNA sequencing to identify upregulated signaling pathways in the resistant cells.[3] 2. Western Blotting: Probe for the activation of known survival pathways that could compensate for JNK/AP-1 activation, such as the PI3K/Akt or MAPK/ERK pathways. |
| Experimental Variability | 1. Optimize Protocols: Ensure consistent cell seeding densities, treatment times, and reagent concentrations.[15][16] 2. Use Appropriate Controls: Include untreated parental and resistant cells, as well as vehicle-treated controls in all experiments. |
| Antibody Specificity | 1. Validate Antibodies: Confirm the specificity of primary antibodies used for western blotting or immunofluorescence by using positive and negative controls. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in MDA-MB-231 TNBC Cells
| Assay | Concentration | Result | Reference |
| Colony Formation | 500-1000 nM | Significant reduction in colony formation | [1] |
| Apoptosis | 500 nM | Increased apoptosis | [1] |
| JNK Activation | 1 µM (24h) | Induction of TNBC cell death | [1] |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Dosage | Administration | Result | Reference |
| 25 mg/kg | i.p.; every 2 days | Inhibition of tumor growth and metastasis, prolonged survival | [1] |
Experimental Protocols
Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat parental and resistant cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., phospho-JNK, c-Jun, c-Fos, Bcl-2, cleaved PARP, and a loading control like β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Generation of a this compound-Resistant Cell Line
-
Initial Exposure: Continuously expose the parental cancer cell line to a low concentration of this compound (e.g., the IC20).
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells adapt and resume proliferation. This process can take several months.[14]
-
Resistance Confirmation: Periodically determine the IC50 of the cell population to monitor the development of resistance.
-
Clonal Selection: Once a resistant population is established, single-cell cloning can be performed to isolate and characterize highly resistant clones.[13]
Visualizations
Caption: Signaling pathway of this compound action in cancer cells.
Caption: Hypothetical mechanisms of resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells [old-molcells.inforang.com]
- 4. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ⦠[incyteclinicaltrials.com]
- 7. Our Research Trials [nycancer.com]
- 8. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: GM-90257 Mechanism of Action Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanism of action of GM-90257, a microtubule acetylation inhibitor with anti-cancer properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a microtubule acetylation inhibitor.[1][2][3] It functions by binding directly to α-tubulin, which prevents the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to the K40 residue of α-tubulin.[1][4] This inhibition of acetylation disrupts microtubule dynamics, leading to downstream effects such as apoptosis, downregulation of the anti-apoptotic protein Bcl-2, and activation of the JNK signaling pathway.[1][5][6]
Q2: How can I confirm that this compound is inhibiting microtubule acetylation in my cell line?
A2: The most direct method is to perform a Western blot analysis of cell lysates. You should probe for both acetylated α-tubulin and total α-tubulin. A significant decrease in the ratio of acetylated α-tubulin to total α-tubulin in this compound-treated cells compared to vehicle-treated controls would confirm its activity.
Q3: What are the expected downstream effects of this compound treatment in sensitive cancer cells?
A3: In sensitive cancer cell lines, such as the triple-negative breast cancer (TNBC) line MDA-MB-231, treatment with this compound is expected to induce:
-
Apoptosis: This can be confirmed by assays for PARP cleavage, caspase-3/7 activation, or Annexin V staining.[1][7]
-
Downregulation of Bcl-2: The expression level of this anti-apoptotic protein is expected to decrease.[1]
-
Activation of the JNK/AP-1 pathway: This can be observed by an increase in the phosphorylation of JNK, c-Jun, and ATF2, as well as increased protein levels of c-Fos.[5][6]
-
Cell Cycle Arrest: this compound can cause cell cycle arrest at the G2/M phase.[5]
Q4: How can I be sure that the observed effects are specific to this compound's inhibition of microtubule acetylation and not due to off-target effects?
A4: This is a critical question in drug mechanism studies. A combination of control experiments is necessary to establish specificity:
-
Use of a Structurally Related Inactive Analog: If available, a molecule with a similar chemical structure to this compound but without the ability to inhibit microtubule acetylation should be used as a negative control. This helps to rule out effects caused by the chemical scaffold itself.
-
Rescue Experiments: For example, if you hypothesize that JNK activation is the key mediator of this compound-induced cell death, you can pre-treat cells with a specific JNK inhibitor before adding this compound. If the JNK inhibitor reverses the apoptotic effects of this compound, it strengthens the link between JNK activation and the observed phenotype.
-
αTAT1 Knockout/Knockdown: In cells where αTAT1 is knocked out or knocked down, the effect of this compound on microtubule acetylation and downstream signaling should be significantly diminished.[8]
Troubleshooting Guides
Problem 1: No change in acetylated α-tubulin levels after this compound treatment.
| Possible Cause | Troubleshooting Suggestion |
| Cell line is resistant. | Not all cell lines are sensitive to this compound. Verify the sensitivity of your cell line using a viability assay (e.g., MTT or colony formation assay).[4] |
| Incorrect drug concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Concentrations typically range from 500 nM to 1 µM.[1] |
| Insufficient incubation time. | Conduct a time-course experiment to determine the optimal treatment duration. Effects on microtubule acetylation can often be observed within a few hours. |
| Issues with Western blotting. | Please refer to the Western Blotting Troubleshooting Guide below. |
Western Blotting Troubleshooting for Acetylated α-Tubulin
| Issue | Possible Cause | Solution |
| Weak or no signal for acetylated α-tubulin | Low protein loading. | Ensure you are loading a sufficient amount of total protein (20-30 µg is a good starting point). |
| Primary antibody concentration is too low. | Increase the concentration of the anti-acetylated α-tubulin antibody and/or increase the incubation time (e.g., overnight at 4°C). | |
| Inefficient protein transfer. | Confirm successful transfer by staining the membrane with Ponceau S after transfer. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[9] |
| Antibody concentration is too high. | Decrease the concentration of the primary or secondary antibody.[9] | |
| Insufficient washing. | Increase the number and duration of washes between antibody incubations.[6] | |
| Multiple or incorrect band sizes | Post-translational modifications. | Acetylation is one of many post-translational modifications. Check the literature for other modifications that may alter the migration of α-tubulin.[10] |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice.[10] |
Problem 2: this compound induces cell death, but I don't see JNK activation.
| Possible Cause | Troubleshooting Suggestion |
| Timing of JNK activation. | JNK activation can be transient. Perform a time-course experiment, analyzing samples at early time points (e.g., 1, 2, 4, 8 hours) post-treatment to capture the peak of JNK phosphorylation.[8] |
| Cell line-specific signaling. | The JNK pathway may not be the primary mediator of apoptosis in your specific cell line. Investigate other apoptotic pathways. |
| Antibody issues. | Ensure your phospho-JNK antibody is specific and working correctly by using a known positive control for JNK activation (e.g., UV irradiation or anisomycin treatment).[11] |
Experimental Protocols
Control Experiment: JNK Inhibition Rescue Assay
Objective: To determine if the inhibition of JNK signaling can rescue cells from this compound-induced apoptosis.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
Specific JNK inhibitor (e.g., SP600125)
-
Vehicle control (e.g., DMSO)
-
Reagents for apoptosis detection (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Protocol:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with the JNK inhibitor (e.g., 10-20 µM SP600125) or vehicle for 1-2 hours.
-
Add this compound at the desired concentration (e.g., 1 µM) to the wells already containing the JNK inhibitor or vehicle.
-
Include the following control groups:
-
Untreated cells
-
Vehicle-treated cells
-
JNK inhibitor alone
-
This compound alone
-
-
Incubate for the desired time period (e.g., 24 hours).
-
Harvest the cells, including any floating cells in the supernatant.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[4]
-
Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.
Expected Results:
| Treatment Group | Expected % Apoptosis |
| Untreated | Low |
| Vehicle | Low |
| JNK Inhibitor Alone | Low |
| This compound Alone | High |
| This compound + JNK Inhibitor | Significantly lower than this compound alone |
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for a JNK inhibition rescue assay.
Caption: Troubleshooting weak Western blot signals for acetylated tubulin.
References
- 1. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 3. "Off targets toxicological investigation of anti-cancer tubulin inhibit" by Abbound Sabbagh and Yaxin Li [engagedscholarship.csuohio.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. assaygenie.com [assaygenie.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Protein-Damaging Stresses Activate c-Jun N-Terminal Kinase via Inhibition of Its Dephosphorylation: a Novel Pathway Controlled by HSP72 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of GM-90257 and Paclitaxel in Triple-Negative Breast Cancer
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel microtubule acetylation inhibitor, GM-90257, and the established chemotherapeutic agent, paclitaxel, for the treatment of Triple-Negative Breast Cancer (TNBC). This document synthesizes available preclinical and clinical data to evaluate their respective efficacy, mechanisms of action, and experimental foundations.
Executive Summary
Triple-Negative Breast Cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The current standard of care often includes taxane-based chemotherapy, such as paclitaxel. This guide introduces this compound, a novel small molecule inhibitor of microtubule acetylation, as a potential therapeutic agent for TNBC and compares its preclinical efficacy with that of paclitaxel. While direct head-to-head studies are not yet available, this comparison draws upon existing data to provide a preliminary assessment of their potential roles in TNBC treatment.
Mechanism of Action
The fundamental difference between this compound and paclitaxel lies in their interaction with microtubules, critical components of the cellular cytoskeleton involved in cell division and stability.
This compound: A Novel Approach Targeting Microtubule Acetylation
This compound is a small-molecule inhibitor that reduces microtubule acetylation by interfering with the interaction between microtubules and α-tubulin acetyltransferase 1 (αTAT1).[1][2] This inhibition of microtubule acetylation leads to the activation of the c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1) signaling pathway.[1][3] Activation of this pathway ultimately induces apoptosis (programmed cell death) and mitotic arrest in TNBC cells.[3][4]
Paclitaxel: The Established Microtubule Stabilizer
Paclitaxel, a well-established chemotherapeutic agent, functions by binding to β-tubulin and stabilizing microtubules.[5] This stabilization prevents the dynamic instability of microtubules required for proper mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
Preclinical Efficacy: A Comparative Overview
While direct comparative studies are pending, preclinical data from separate studies provide insights into the anti-cancer activity of both agents in TNBC models.
In Vitro Studies
In vitro experiments utilizing TNBC cell lines are crucial for assessing the direct cytotoxic effects of therapeutic agents.
| Parameter | This compound | Paclitaxel | TNBC Cell Line(s) |
| Effect on Cell Viability/Colony Formation | Significantly reduces colony formation in a concentration-dependent manner (500-1000 nM).[2][7] | IC50 values range from approximately 2.4 nM to 300 nM depending on the specific cell line and experimental conditions.[8] | MDA-MB-231, Hs578T, and others.[1][6] |
| Induction of Apoptosis | Increases apoptosis, downregulates the anti-apoptotic protein Bcl-2, and activates PARP cleavage at 500 nM.[2][9] | Induces apoptosis following mitotic arrest.[6] | MDA-MB-231.[2][6] |
In Vivo Studies
Animal models, particularly xenograft models using human TNBC cells, are vital for evaluating the in vivo efficacy and potential therapeutic window of drug candidates.
| Parameter | This compound | Paclitaxel | Animal Model |
| Tumor Growth Inhibition | At 25 mg/kg administered intraperitoneally every 2 days for 15 days, significantly inhibits tumor growth in a breast cancer xenograft model.[1][2] | In a mouse model of TNBC, paclitaxel at 20 mg/kg intraperitoneally showed significant antitumor activity.[10] | NOD/SCID mice with MDA-MB-231 xenografts.[1] |
| Effect on Metastasis | Inhibits tumor metastasis.[2] | Can constrain distant metastasis.[11] | NOD/SCID mice with MDA-MB-231 xenografts.[2] |
| Survival | Prolongs the survival of mice in a breast cancer xenograft model.[2] | Can prolong survival in mouse models.[11] | NOD/SCID mice with MDA-MB-231 xenografts.[2] |
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental designs provide a clearer understanding of the underlying biology and research methodologies.
References
- 1. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Adjuvant Paclitaxel and Carboplatin on Survival in Women With Triple-Negative Breast Cancer: A Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. OTUD7B upregulation predicts a poor response to paclitaxel in patients with triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. oncotarget.com [oncotarget.com]
- 11. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of GM-90257 in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel microtubule acetylation inhibitor, GM-90257, with standard-of-care chemotherapeutic agents for the treatment of triple-negative breast cancer (TNBC). The following sections present a comprehensive overview of their in vivo efficacy, experimental protocols, and mechanisms of action to inform preclinical research and drug development strategies.
In Vivo Efficacy of this compound and Standard Chemotherapies in a TNBC Xenograft Model
The antitumor activity of this compound and standard chemotherapeutic agents—paclitaxel, doxorubicin, and carboplatin—has been evaluated in vivo using a human triple-negative breast cancer MDA-MB-231 xenograft mouse model. The following table summarizes the key findings from these studies, offering a quantitative comparison of their effects on tumor growth.
| Treatment Agent | Dosage and Administration | Treatment Duration | Key Outcomes |
| This compound | 25 mg/kg, intraperitoneally, every 2 days | 15 days | Significantly reduced tumor growth compared to control (DMSO)[1]. Markedly decreased expression of acetyl-α-tubulin and the proliferation marker Ki67 in tumor tissues[1]. |
| Paclitaxel | 10 mg/kg/day | Not specified | Statistically significant differences in tumor volume compared to the control group were observed[2]. |
| Doxorubicin | 1.5 mg/kg, intravenously, every 3 days | 38 days | Significantly decreased tumor volume compared to the control group[3]. |
| Carboplatin | 40 mg/kg, single dose | Single administration | Demonstrated a decrease in tumor size in a patient-derived xenograft (PDX) model of TNBC[4][5]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the experimental protocols for the in vivo tumor models cited in this guide.
This compound In Vivo Study Protocol
-
Cell Line: MDA-MB-231 human triple-negative breast cancer cells were used.
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice were utilized for the study[1].
-
Tumor Inoculation: MDA-MB-231 cells were injected into the mammary fat pads of the mice[1].
-
Treatment: Once tumors reached an average volume of 100 mm³, mice were randomly assigned to receive either this compound (25 mg/kg) or a DMSO control, administered intraperitoneally every two days for 15 days[1].
-
Tumor Measurement: Tumor growth was monitored and compared between the treatment and control groups[1].
-
Immunohistochemistry: At the end of the treatment period, tumor tissues were sectioned and analyzed for the expression of acetyl-α-tubulin and Ki67[1].
Standard Chemotherapy In Vivo Study Protocols
The following protocols are representative of in vivo studies evaluating standard chemotherapeutics in TNBC xenograft models.
-
Cell Line: MDA-MB-231 human breast cancer cells are a commonly used cell line for these studies[2][6][7][8].
-
Animal Model: Immunodeficient mice, such as nude or SCID mice, are typically used to prevent rejection of the human tumor xenograft[2][7][8].
-
Tumor Inoculation: A suspension of MDA-MB-231 cells is injected subcutaneously or orthotopically into the mammary fat pad of the mice[2][7][8].
-
Treatment Administration:
-
Tumor Monitoring: Tumor volume is measured regularly using calipers to assess the effect of the treatment over time[2][6].
Mechanism of Action and Signaling Pathways
Understanding the molecular mechanisms by which these agents inhibit tumor growth is critical for developing more effective and targeted cancer therapies.
This compound: A Microtubule Acetylation Inhibitor
This compound functions as a potent inhibitor of microtubule acetylation. It directly binds to α-tubulin, which in turn prevents the recruitment of α-tubulin acetyltransferase 1 (αTAT1). This inhibition of microtubule acetylation disrupts microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis. This process is mediated through the activation of the JNK/AP-1 signaling pathway[6][9][10].
References
- 1. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Potentiation of carboplatin-mediated DNA damage by the Mdm2 modulator Nutlin-3a in a humanized orthotopic breast-to-lung metastatic model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 6. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xenograft tumor generation and in vivo chemotherapy treatment [bio-protocol.org]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
On-Target Activity of GM-90257: A Comparative Guide to its α-Tubulin Acetylation Inhibition
GM-90257 has emerged as a promising small molecule inhibitor targeting microtubule acetylation, a post-translational modification crucial for microtubule stability and function. This guide provides a comprehensive comparison of this compound with other α-tubulin targeting agents, supported by experimental data, to confirm its on-target activity.
This compound is a microtubule acetylation inhibitor that functions by directly binding to α-tubulin.[1][2] This binding action prevents the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to its target residue, lysine-40 (K40), on α-tubulin.[1][2] The inhibition of this process leads to a reduction in microtubule acetylation, which has demonstrated anticancer properties, particularly in triple-negative breast cancer (TNBC).[1][2][3]
Comparative Analysis of Tubulin-Targeting Agents
To contextualize the on-target activity of this compound, it is essential to compare its performance with established microtubule inhibitors that function through different mechanisms. While this compound and its analogs, GM-90568 and GM-90631, indirectly affect microtubule dynamics by modulating acetylation, traditional agents like Paclitaxel, Colchicine, and Vinca alkaloids directly interfere with tubulin polymerization.
A key distinction of this compound is that it does not directly alter the rate of microtubule polymerization in the same manner as agents like paclitaxel or nocodazole.[1] Instead, its primary effect is the reduction of acetylated α-tubulin levels. Studies have shown that this compound, along with its more potent analogs GM-90568 and GM-90631, effectively decreases the levels of acetyl-α-tubulin in a concentration-dependent manner in cancer cell lines such as MDA-MB-231 and Hs578T.[1] While specific IC50 values for the direct inhibition of tubulin polymerization are not applicable to this compound's mechanism, its efficacy is demonstrated by its ability to induce apoptosis and inhibit colony formation in cancer cells.[1][2]
| Compound | Mechanism of Action | Target | IC50 (Tubulin Polymerization) | Reference |
| This compound | Microtubule Acetylation Inhibitor | α-Tubulin | Not Applicable | [1] |
| Paclitaxel | Microtubule Stabilizer | β-Tubulin | EC50 of 23 µM (induces assembly) | [4] |
| Colchicine | Microtubule Depolymerizer | β-Tubulin | ~1 µM - 8.1 µM | [5][6] |
| Vinblastine | Microtubule Depolymerizer | β-Tubulin | 0.54 µM - 32 µM | [7][8] |
| Vincristine | Microtubule Depolymerizer | β-Tubulin | Ki of 85 nM | [7] |
Table 1: Comparison of this compound with other tubulin-targeting agents. IC50 and EC50 values can vary depending on experimental conditions.
Experimental Confirmation of On-Target Activity
The on-target activity of this compound on α-tubulin is validated through several key experiments that assess its impact on microtubule acetylation, cancer cell proliferation, and anchorage-independent growth.
Immunofluorescence Staining of Acetylated α-Tubulin
This assay directly visualizes the effect of this compound on microtubule acetylation within cells. A reduction in the fluorescent signal corresponding to acetylated α-tubulin confirms the compound's on-target activity.
References
- 1. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Composite microtubules of the axon: quantitative analysis of tyrosinated and acetylated tubulin along individual axonal microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Independent Verification of GM-90257's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of GM-90257 with alternative microtubule-targeting agents. The information presented is based on publicly available experimental data to support independent verification and further research.
Executive Summary
This compound is a novel small molecule inhibitor of microtubule acetylation with demonstrated anti-cancer activity, particularly against triple-negative breast cancer (TNBC).[1] Unlike traditional microtubule-targeting agents that affect microtubule polymerization, this compound acts by binding to α-tubulin and preventing the recruitment of α-tubulin acetyltransferase 1 (αTAT1), leading to a reduction in acetylated α-tubulin.[1] This mechanism induces apoptosis and cell cycle arrest in cancer cells. This guide compares the performance of this compound and its analogue, GM-90631, with the established microtubule-stabilizing agent, paclitaxel, focusing on their effects on the MDA-MB-231 human breast cancer cell line.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound, its more potent analogue GM-90631, and the widely used chemotherapeutic agent paclitaxel. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Anti-Cancer Activity against MDA-MB-231 Cells
| Compound | Assay | Concentration/IC50 | Key Findings | Reference |
| This compound | Anchorage-Independent Growth | 500-1000 nM | Significantly reduced colony formation in a concentration-dependent manner. | [1][2] |
| Apoptosis Assay | 500 nM | Increased apoptosis. | [1] | |
| GM-90631 | Anchorage-Independent Growth | 50-100 nM | Significantly reduced colony formation at lower concentrations than this compound. | [2] |
| Apoptosis Assay | 50 nM | Induced apoptosis. | [3] | |
| Paclitaxel | MTT Assay (48h) | IC50: 3 nM | Potent cytotoxicity observed. | [4] |
| MTT Assay (72h) | IC50: 0.3 µM (300 nM) | [5] | ||
| Cell Viability (72h) | IC50: 2.4-5 nM | |||
| Cell Viability (96h) | IC50: 0.1 µM (100 nM) | [5] |
Table 2: In Vivo Anti-Cancer Activity in Breast Cancer Xenograft Models
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | NOD/SCID mice with MDA-MB-231 xenografts | 25 mg/kg (i.p., every 2 days for 15 days) | Significantly inhibited tumor growth; decreased final tumor volume and weight. | [1][2] |
| Paclitaxel | Nude mice with human breast carcinoma xenografts (MCF-7, MX-1) | 20 mg/kg (i.p., daily for 5 days) | Showed significant antitumor activity against sensitive xenografts. | [6] |
Mechanism of Action: A Comparative Overview
This compound and paclitaxel represent two distinct classes of microtubule-targeting agents with different mechanisms of action.
-
This compound (Microtubule Acetylation Inhibitor): This compound does not directly interfere with microtubule polymerization. Instead, it binds to α-tubulin and blocks the access of αTAT1, the primary enzyme responsible for α-tubulin acetylation at the K40 residue.[1] The resulting hypoacetylation of microtubules is associated with the induction of apoptosis through the activation of the JNK/AP-1 signaling pathway and downregulation of the anti-apoptotic protein Bcl-2.[1]
-
Paclitaxel (Microtubule Stabilizing Agent): Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
A key difference is that this compound's efficacy is linked to the levels of acetylated tubulin, which are reported to be elevated in certain cancers like TNBC, suggesting a potential for selective targeting.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of malignant transformation.
-
Preparation of Agar Layers:
-
Bottom Layer: Prepare a 0.6% solution of agar in complete culture medium. Dispense 2 ml into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer: Prepare a 0.3% solution of agar in complete culture medium.
-
-
Cell Seeding:
-
Trypsinize and count MDA-MB-231 cells.
-
Resuspend the cells in the 0.3% top agar solution at a density of 8,000 cells per well.
-
Carefully layer 1 ml of the cell-containing top agar onto the solidified bottom agar layer.
-
-
Treatment:
-
Once the top layer has solidified, add 2 ml of complete culture medium containing the desired concentrations of this compound, GM-90631, or a vehicle control to each well.
-
-
Incubation and Analysis:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days, replacing the treatment-containing medium every 3-4 days.
-
After the incubation period, stain the colonies with 0.005% crystal violet and count the number of colonies larger than a predefined size using a microscope or imaging software.
-
Western Blot Analysis for Bcl-2
This technique is used to detect and quantify the levels of the anti-apoptotic protein Bcl-2.
-
Cell Lysis:
-
Treat MDA-MB-231 cells with the desired compounds for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Bcl-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
-
Immunohistochemistry (IHC) for Acetyl-α-Tubulin
This method is used to visualize the levels and localization of acetylated α-tubulin in tumor tissues from xenograft models.
-
Tissue Preparation:
-
Fix the excised tumor tissues in 10% neutral buffered formalin and embed them in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate them through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with a primary antibody against acetyl-α-tubulin overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
-
Visualization and Counterstaining:
-
Develop the signal using a diaminobenzidine (DAB) substrate, which produces a brown precipitate.
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
-
Microscopy:
-
Dehydrate the sections, clear them in xylene, and mount with a coverslip.
-
Examine the slides under a light microscope and capture images for analysis.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Experimental Workflow Diagram
Caption: General experimental workflow for comparing anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial TGF-β attenuation with paclitaxel inhibits the epithelial-to-mesenchymal transition and breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of GM-90257's Mechanism in Different TNBC Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel microtubule acetylation inhibitor, GM-90257, with other therapeutic alternatives for the treatment of various subtypes of Triple-Negative Breast Cancer (TNBC). The content is based on available preclinical data and established knowledge of TNBC subtype-specific vulnerabilities.
Introduction to this compound and TNBC Heterogeneity
Triple-Negative Breast Cancer (TNBC) is a heterogeneous disease characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of well-defined molecular targets makes it challenging to treat with conventional targeted therapies.[2][3] TNBC is broadly classified into distinct molecular subtypes, including Basal-Like 1 (BL1), Basal-Like 2 (BL2), Immunomodulatory (IM), Mesenchymal (M), Mesenchymal Stem-Like (MSL), and Luminal Androgen Receptor (LAR).[3][4] Each subtype exhibits unique biological features and sensitivities to different therapeutic agents.[4][5]
This compound is a novel small-molecule inhibitor that targets microtubule acetylation, a post-translational modification that is significantly increased in TNBC cells compared to other breast cancer subtypes.[2][6] By inhibiting microtubule acetylation, this compound induces mitotic arrest and apoptosis in TNBC cells.[7][8][9] This effect is mediated through the activation of the c-Jun N-terminal kinase (JNK)/AP-1 signaling pathway.[7][8][9]
This guide will cross-validate the proposed mechanism of this compound across different TNBC subtypes by examining the known molecular characteristics of each subtype and comparing its potential efficacy with existing therapeutic options.
Comparative Analysis of this compound and Alternative Therapies Across TNBC Subtypes
The following table summarizes the potential efficacy of this compound in comparison to standard-of-care and emerging therapies for different TNBC subtypes. The data for this compound is primarily based on its mechanism of action and preclinical studies in the mesenchymal-like MDA-MB-231 cell line, with inferences made for other subtypes based on their known molecular profiles.
| TNBC Subtype | Key Molecular Characteristics | This compound: Proposed Mechanism & Predicted Efficacy | Standard/Alternative Therapies | Supporting Experimental Data for Alternatives |
| Basal-Like 1 (BL1) | High expression of cell cycle and DNA damage response genes.[3][4] | High Predicted Efficacy: High proliferation rates suggest vulnerability to mitotic inhibitors. The JNK pathway is also known to be highly active in basal-like TNBC.[10] | Platinum-based chemotherapy (e.g., Cisplatin), PARP inhibitors (for BRCA-mutated tumors).[5][11] | Clinical trials have shown improved pathological complete response (pCR) rates with the addition of carboplatin to neoadjuvant chemotherapy in TNBC.[11] PARP inhibitors like Olaparib are approved for germline BRCA-mutated metastatic breast cancer.[6] |
| Basal-Like 2 (BL2) | Enriched in growth factor signaling pathways (e.g., EGFR, MET).[3][4] | Moderate to High Predicted Efficacy: Similar to BL1, high proliferation suggests sensitivity to mitotic disruption. JNK pathway activation is also a feature of basal-like subtypes.[10] | Platinum-based chemotherapy, EGFR inhibitors (limited success as monotherapy).[5] | Preclinical studies showed some response to cisplatin in BL2 cell lines.[5] Clinical efficacy of EGFR inhibitors in unselected TNBC has been disappointing.[12] |
| Mesenchymal (M) & Mesenchymal Stem-Like (MSL) | Characterized by epithelial-to-mesenchymal transition (EMT) and expression of cell motility genes.[3][4] High microtubule acetylation has been observed in the MDA-MB-231 (M-subtype) cell line.[2] | High Efficacy (Direct Evidence): Preclinical studies using the MDA-MB-231 cell line (M-subtype) have demonstrated potent anti-cancer activity of this compound.[1][6][13] | PI3K/mTOR inhibitors (e.g., NVP-BEZ235), Src inhibitors (e.g., Dasatinib).[1] | M and MSL cell lines have shown sensitivity to dual PI3K/mTOR inhibitors and dasatinib in preclinical studies.[1] |
| Immunomodulatory (IM) | High expression of genes involved in immune cell signaling and processes.[3][4] | Moderate Predicted Efficacy: The direct effect on cancer cells would be similar to other subtypes. The impact on the tumor microenvironment is unknown but JNK signaling can influence immune responses.[14] | Immune checkpoint inhibitors (e.g., Pembrolizumab, Atezolizumab) in combination with chemotherapy for PD-L1 positive tumors.[15][16] | Clinical trials have demonstrated improved progression-free and overall survival with the addition of pembrolizumab to chemotherapy in patients with PD-L1-positive metastatic TNBC.[15] |
| Luminal Androgen Receptor (LAR) | Expression of the androgen receptor (AR) and its downstream targets.[3][4] | Moderate Predicted Efficacy: The primary driver is AR signaling, but these cells still require microtubule function for proliferation. | Anti-androgen therapies (e.g., Bicalutamide, Enzalutamide).[16] | Clinical trials have shown clinical benefit for AR antagonists in patients with AR-positive TNBC.[4] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the signaling pathway activated by this compound in TNBC cells.
References
- 1. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Functional and genomic characterisation of a xenograft model system for the study of metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latest Therapeutical Approaches for Triple-Negative Breast Cancer: From Preclinical to Clinical Research [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. c-Jun N-terminal kinase promotes stem cell phenotype in triple-negative breast cancer through up-regulation of Notch1 via activation of c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subtyping of triple-negative breast cancer: implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Trials for Triple-Negative Breast Cancer: Finding New Treatments | MyBCTeam [mybcteam.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identification of the JNK-Active Triple-Negative Breast Cancer Cluster Associated With an Immunosuppressive Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Triple negative breast cancer: approved treatment options and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head Analysis of GM-90257 and Standard Therapies for Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a comparative analysis based on available preclinical data for the investigational agent GM-90257 and established clinical data for standard-of-care therapies for triple-negative breast cancer (TNBC). To date, no direct head-to-head clinical trials have been conducted comparing this compound with any standard TNBC therapies. The information presented herein is for research and informational purposes only and should not be construed as clinical advice.
Introduction
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and the absence of well-defined molecular targets, such as the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2). The mainstay of treatment for TNBC has traditionally been chemotherapy, with recent advancements including the integration of targeted therapies and immunotherapy for specific patient populations.
This guide provides a comparative overview of the preclinical investigational drug this compound and the established standard-of-care therapies for TNBC. This compound is a novel small molecule inhibitor of microtubule acetylation, a post-translational modification that is increasingly recognized as a potential therapeutic target in cancer.
Mechanism of Action
This compound
This compound functions as a microtubule acetylation inhibitor. It directly binds to α-tubulin and prevents the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to the K40 residue of α-tubulin.[1] This inhibition of microtubule acetylation disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] Preclinical studies have shown that this activity is mediated through the activation of the JNK/AP-1 signaling pathway, resulting in the downregulation of the anti-apoptotic protein Bcl-2 and activation of PARP.[1][4]
Standard TNBC Therapies
Standard therapies for TNBC employ a variety of mechanisms to induce cancer cell death:
-
Chemotherapy:
-
Anthracyclines (e.g., Doxorubicin): Intercalate into DNA, inhibit topoisomerase II, and generate free radicals, leading to DNA damage and cell death.
-
Taxanes (e.g., Paclitaxel): Stabilize microtubules, leading to mitotic arrest and apoptosis.
-
Platinum Agents (e.g., Carboplatin): Form DNA adducts, leading to DNA damage and apoptosis.
-
-
Targeted Therapy:
-
PARP Inhibitors (e.g., Olaparib): Inhibit poly (ADP-ribose) polymerase, an enzyme crucial for DNA repair. In BRCA-mutated TNBC, where homologous recombination repair is deficient, PARP inhibition leads to synthetic lethality.
-
Antibody-Drug Conjugates (e.g., Sacituzumab govitecan): Target a specific cell surface protein (Trop-2 in this case) to deliver a cytotoxic payload directly to cancer cells.
-
-
Immunotherapy:
-
Immune Checkpoint Inhibitors (e.g., Pembrolizumab): Block the interaction between PD-1 and PD-L1, restoring the immune system's ability to recognize and attack cancer cells. This is primarily used in PD-L1 positive TNBC.
-
Quantitative Data Comparison (Preclinical)
As no head-to-head studies are available, this section presents preclinical data for this compound and a summary of typical clinical outcomes for standard TNBC therapies. Direct comparison of these values is not appropriate due to the different experimental settings (preclinical vs. clinical).
Table 1: Preclinical Efficacy of this compound in TNBC Models
| Parameter | Cell Line / Model | Treatment | Outcome | Source |
| In Vitro Cell Viability | MDA-MB-231 | This compound (0.5 µM) | Significant increase in apoptosis | [1] |
| Colony Formation | MDA-MB-231 | This compound (500-1000 nM) | Concentration-dependent reduction in colony formation | [1] |
| In Vivo Tumor Growth | NOD/SCID mice with MDA-MB-231 xenografts | This compound (25 mg/kg, i.p., every 2 days for 15 days) | Significant reduction in tumor growth, volume, and weight | [1] |
| Metastasis | NOD/SCID mice with MDA-MB-231 xenografts | This compound (25 mg/kg, i.p., every 2 days) | Inhibition of metastasis and prolonged survival | [1] |
Table 2: Overview of Clinical Efficacy of Standard TNBC Therapies
| Therapy Class | Agent(s) | Setting | Typical Efficacy Endpoint and Value |
| Chemotherapy | Anthracycline/Taxane-based regimens | Neoadjuvant | Pathological Complete Response (pCR): ~30-40% |
| Chemotherapy | Platinum-based regimens (often with taxanes) | Neoadjuvant | pCR: Can increase to ~50-60% in some populations |
| Targeted Therapy | Olaparib (for gBRCAm) | Adjuvant (OlympiA trial) | 3-year invasive disease-free survival: 85.9% (vs. 77.1% with placebo) |
| Targeted Therapy | Sacituzumab govitecan | Metastatic (ASCENT trial) | Median Progression-Free Survival: 5.6 months (vs. 1.7 months with chemotherapy) |
| Immunotherapy | Pembrolizumab + Chemotherapy (for PD-L1+) | Neoadjuvant/Adjuvant (KEYNOTE-522) | 3-year event-free survival: 84.5% (vs. 76.8% with chemo alone) |
Experimental Protocols
This compound In Vivo Xenograft Study Protocol
-
Animal Model: NOD/SCID mice.
-
Cell Line: MDA-MB-231 human TNBC cells.
-
Tumor Implantation: Cells are injected into the mammary fat pads of the mice.
-
Treatment Groups:
-
Control group: Administered with the vehicle (e.g., DMSO).
-
Treatment group: Administered with this compound.
-
-
Dosing and Administration: this compound is administered intraperitoneally (i.p.) at a dose of 25 mg/kg every two days for a duration of 15 days.[1]
-
Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Immunohistochemistry may be performed on tumor tissues to assess biomarkers like Ki67 and acetyl-α-tubulin. Survival and metastatic progression are also monitored.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in TNBC cells.
Caption: In vivo xenograft study workflow for this compound.
Conclusion
This compound represents a novel therapeutic strategy for TNBC by targeting microtubule acetylation. Preclinical data demonstrate its potential to inhibit tumor growth and metastasis in TNBC models. However, it is important to underscore that these findings are preliminary and have not been validated in human clinical trials.
Standard TNBC therapies, including chemotherapy, targeted therapy, and immunotherapy, have established efficacy in the clinical setting, supported by extensive data from large-scale clinical trials. The choice of therapy is guided by factors such as disease stage, biomarker status (e.g., BRCA mutation, PD-L1 expression), and prior treatments.
Future research, including well-designed clinical trials, will be necessary to determine the clinical utility of this compound and its potential role in the evolving treatment landscape of TNBC. Head-to-head comparative studies will be essential to ascertain its efficacy and safety relative to current standard-of-care treatments.
References
Assessing the Synergistic Effects of Novel Compounds with JNK Inhibitors: A Methodological Overview
A comprehensive analysis of the synergistic potential between investigational compounds and JNK inhibitors is crucial for advancing cancer therapy. However, the specific compound GM-90257 is not documented in publicly available scientific literature, precluding a direct comparative analysis at this time. This guide, therefore, outlines the established principles and methodologies for evaluating the synergistic effects of a hypothetical novel compound, analogous to this compound, in combination with JNK inhibitors, based on current scientific understanding of JNK signaling in cancer.
The c-Jun N-terminal kinases (JNKs) are critical mediators in cellular responses to stress, influencing apoptosis, inflammation, and cell proliferation.[1][2] Their role in cancer is complex, exhibiting both tumor-suppressing and pro-survival functions depending on the cellular context and specific JNK isoform involved.[3][4][5] This dual functionality makes the JNK signaling pathway a compelling target for combination therapies. The strategic use of JNK inhibitors alongside other cytotoxic or targeted agents aims to sensitize cancer cells to treatment and overcome resistance mechanisms.[6][7][8]
Rationale for Combining Novel Compounds with JNK Inhibitors
The JNK signaling cascade is a central hub in programmed cell death.[1][9] JNKs can promote apoptosis through the intrinsic pathway by modulating the activity of Bcl-2 family proteins and through the extrinsic pathway.[1][9] However, in certain contexts, JNK signaling can also promote cell survival, contributing to therapy resistance.[5][6] A novel compound, hypothetically "this compound," could be designed to induce cancer cell death through a mechanism that is potentiated by the simultaneous inhibition of pro-survival JNK signaling. For instance, if this compound induces apoptosis via a pathway that is antagonized by JNK1-mediated survival signals, a combination with a JNK1-specific inhibitor would be expected to produce a synergistic effect.[3][6]
Experimental Workflow for Assessing Synergy
A typical workflow to assess the synergistic effects of a novel compound with a JNK inhibitor would involve a multi-step process, from initial cell-based assays to more complex in vivo models.
Caption: A generalized experimental workflow for evaluating drug synergy.
Quantitative Analysis of Synergy
To quantify the interaction between a novel compound and a JNK inhibitor, several mathematical models can be employed. The most common methods include the Loewe additivity model and the Bliss independence model.[10] The output of these analyses is often a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11]
| Parameter | This compound (Hypothetical) | JNK Inhibitor (e.g., SP600125) | Combination (this compound + JNK Inhibitor) | Synergy Score (e.g., CI) |
| IC50 (Cancer Cell Line A) | 5 µM | 10 µM | IC50 of this compound reduced to 1 µM | < 1 (Synergistic) |
| IC50 (Cancer Cell Line B) | 8 µM | 15 µM | IC50 of this compound reduced to 2 µM | < 1 (Synergistic) |
| Apoptosis Rate (% of Cells) | 20% | 15% | 60% | Synergistic Induction |
| Tumor Growth Inhibition (in vivo) | 30% | 25% | 75% | Enhanced Efficacy |
Note: The data presented in this table is hypothetical and serves as an illustrative example of how synergistic effects would be quantified and presented.
Key Signaling Pathways
The interaction between a novel compound and a JNK inhibitor would likely modulate key nodes within the apoptosis signaling network. A potential mechanism of synergy could involve the dual action of inhibiting a pro-survival pathway while activating a pro-apoptotic one.
Caption: A simplified model of potential synergistic signaling pathways.
Detailed Experimental Protocols
Cell Viability and Synergy Analysis
-
Cell Culture: Select appropriate cancer cell lines based on their known JNK pathway activation status. Culture cells in recommended media and conditions.
-
Dose-Response Curves: Seed cells in 96-well plates. Treat with serial dilutions of the novel compound and the JNK inhibitor separately for 72 hours. Determine cell viability using an MTS or similar assay. Calculate the IC50 values for each compound.
-
Combination Matrix: Design a checkerboard matrix with various concentrations of the novel compound and the JNK inhibitor. Treat cells for 72 hours.
-
Synergy Calculation: Measure cell viability and analyze the data using software that calculates synergy scores based on models like the Loewe additivity or Bliss independence.[10]
Apoptosis Assays
-
Annexin V/PI Staining: Treat cells with the single agents and the combination at synergistic concentrations. After 24-48 hours, stain cells with Annexin V-FITC and Propidium Iodide (PI). Analyze the percentage of apoptotic cells by flow cytometry.
-
Caspase Activity Assay: Treat cells as above. Lyse the cells and measure the activity of key caspases (e.g., Caspase-3, -8, -9) using a luminometric or colorimetric assay.
Western Blot Analysis
-
Protein Extraction: Treat cells with the compounds for various time points. Lyse the cells and quantify protein concentration.
-
Immunoblotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against key signaling proteins (e.g., phospho-JNK, total JNK, c-Jun, Bcl-2, Bax, cleaved PARP, cleaved Caspase-3) and appropriate secondary antibodies. Visualize protein bands using chemiluminescence.
References
- 1. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK-induced apoptosis, compensatory growth and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. genesandcancer.com [genesandcancer.com]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
A Comparative Guide to Inhibitors of Microtubule Acetylation: Alternatives to GM-90257
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GM-90257, a known inhibitor of microtubule acetylation, with alternative compounds. The objective is to offer a detailed overview of their mechanisms of action, relative potencies, and the experimental protocols required to evaluate their efficacy. This information is intended to assist researchers in selecting the most appropriate tool compounds for their studies on the role of microtubule acetylation in various biological processes, including cancer and neurodegenerative diseases.
Introduction to Microtubule Acetylation
Microtubule acetylation is a crucial post-translational modification occurring on the ε-amino group of lysine 40 (K40) of α-tubulin. This modification is dynamically regulated by the opposing activities of α-tubulin acetyltransferases (αTATs), primarily αTAT1, and deacetylases, including histone deacetylase 6 (HDAC6) and sirtuin 2 (SIRT2). Acetylation is generally associated with stable microtubules and has been implicated in cell motility, intracellular trafficking, and cell division. Dysregulation of microtubule acetylation is linked to various pathologies, making the enzymes involved attractive targets for therapeutic intervention.
This compound and its analogs are small molecules that inhibit microtubule acetylation by directly binding to α-tubulin and preventing the recruitment of αTAT1.[1] In contrast, other small molecules modulate microtubule acetylation by inhibiting the deacetylases HDAC6 and SIRT2, leading to an increase in acetylated tubulin. This guide will compare these two distinct classes of microtubule acetylation modulators.
Comparative Analysis of Microtubule Acetylation Inhibitors
This section provides a side-by-side comparison of this compound and its analogs with inhibitors of microtubule deacetylases.
α-Tubulin Acetyltransferase (αTAT1) Inhibitors
This compound and its derivatives, GM-90568 and GM-90631, represent a class of compounds that directly inhibit the acetylation of microtubules.
-
Mechanism of Action: These compounds bind directly to α-tubulin, which in turn prevents the recruitment of α-tubulin acetyltransferase 1 (αTAT1) to its substrate site at K40.[1][2] This non-competitive inhibition of αTAT1 activity leads to a reduction in the overall level of acetylated α-tubulin.
-
Cellular Effects: By decreasing microtubule acetylation, these inhibitors have been shown to induce apoptosis and mitotic arrest in cancer cells, particularly in triple-negative breast cancer (TNBC) models.[3][4][5]
Histone Deacetylase 6 (HDAC6) and Sirtuin 2 (SIRT2) Inhibitors
Inhibitors of HDAC6 and SIRT2 offer an alternative approach to modulating microtubule acetylation by targeting the deacetylating enzymes.
-
Mechanism of Action:
-
HDAC6 Inhibitors (e.g., Tubacin, Trichostatin A): These compounds inhibit the enzymatic activity of HDAC6, the primary α-tubulin deacetylase in most mammalian cells.[6][7] This inhibition leads to an accumulation of acetylated α-tubulin. Tubacin is a highly selective inhibitor of the tubulin deacetylase activity of HDAC6.[8] Trichostatin A (TSA) is a broader spectrum HDAC inhibitor that also effectively increases tubulin acetylation.[9][10][11]
-
SIRT2 Inhibitors: SIRT2 is another NAD+-dependent deacetylase that targets α-tubulin.[12][13][14] Inhibition of SIRT2 can also lead to an increase in microtubule acetylation, particularly in the perinuclear region of the cell.[12]
-
-
Cellular Effects: Increased microtubule acetylation due to HDAC6 or SIRT2 inhibition has been associated with various cellular outcomes, including altered microtubule dynamics, effects on cell migration, and potential therapeutic benefits in models of neurodegenerative diseases and cancer.[15][16]
Quantitative Performance Data
The following tables summarize the available quantitative data for the discussed inhibitors, allowing for a comparison of their potencies. It is important to note that the assays and cell lines used to derive these values may differ, which should be considered when making direct comparisons.
| αTAT1 Inhibitors | Target | Reported Effective Concentration | Key Findings | Reference |
| This compound | αTAT1 (indirectly) | 500-1000 nM in MDA-MB-231 cells | Reduces colony formation and induces apoptosis. | [1] |
| GM-90568 | αTAT1 (indirectly) | More potent than this compound | Improved inhibitory effects on acetyl-α-tubulin levels. | [2][17] |
| GM-90631 | αTAT1 (indirectly) | 50-100 nM in MDA-MB-231 cells | More potent than this compound, with improved inhibitory effects. | [2][17][18] |
| Deacetylase Inhibitors | Target | IC50 / EC50 | Key Findings | Reference |
| Tubacin | HDAC6 | IC50: 4 nM (cell-free) | Highly potent and selective for HDAC6. | [19] |
| EC50: 2.5 µM (for α-tubulin acetylation in A549 cells) | Induces α-tubulin hyperacetylation in cells. | [20][21] | ||
| Trichostatin A (TSA) | Class I/II HDACs | Effective at 10-100 nM for increasing acetylated tubulin | Broad-spectrum HDAC inhibitor. | [9][22] |
| SIRT2 Inhibitors | SIRT2 | Varies by compound | Increase perinuclear α-tubulin acetylation. | [12][15] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these inhibitors and a general workflow for their experimental evaluation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the efficacy of microtubule acetylation inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Western Blot Analysis for Acetylated α-Tubulin
This protocol allows for the quantification of changes in the total levels of acetylated α-tubulin in cell lysates.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, U2OS, or MDA-MB-231) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the inhibitor or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the acetylated α-tubulin signal to a loading control (e.g., total α-tubulin or GAPDH).
-
Immunofluorescence Staining for Acetylated α-Tubulin
This protocol enables the visualization of changes in the distribution and intensity of acetylated microtubules within cells.
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Treat the cells with the inhibitor or vehicle control as described for the western blot protocol.
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with the primary antibody against acetylated α-tubulin diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence or confocal microscope.
-
Conclusion
The choice between inhibitors that decrease microtubule acetylation, such as this compound and its more potent analogs, and those that increase it, like HDAC6 and SIRT2 inhibitors, will depend on the specific research question. The GM compounds offer a direct way to study the consequences of reduced microtubule acetylation by targeting the αTAT1-tubulin interaction. Conversely, deacetylase inhibitors provide a means to investigate the effects of hyperacetylation. The experimental protocols provided in this guide offer a robust framework for evaluating and comparing the efficacy of these different classes of compounds in modulating microtubule acetylation. Careful consideration of the compound's mechanism of action and potency, as detailed in this guide, will be crucial for designing informative experiments and advancing our understanding of the role of microtubule acetylation in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent Small-Molecule Inhibitors Targeting Acetylated Microtubules as Anticancer Agents Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microtubule Acetylation-Specific Inhibitors Induce Cell Death and Mitotic Arrest via JNK/AP-1 Activation in Triple-Negative Breast Cancer Cells [old-molcells.inforang.com]
- 6. Regulation of microtubule dynamics by inhibition of the tubulin deacetylase HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. agscientific.com [agscientific.com]
- 9. The HDAC6 Inhibitor Trichostatin A Acetylates Microtubules and Protects Axons From Excitotoxin-Induced Degeneration in a Compartmented Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trichostatin A induces Trypanosoma cruzi histone and tubulin acetylation: effects on cell division and microtubule cytoskeleton remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of histone deacetylase inhibitor trichostatin A (TSA) on the microtubular system of Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 14. Mechanism-based inhibitors of SIRT2: structure-activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Tubacin | HDAC inhibitor | Mechanism | Concentration [selleckchem.com]
- 20. Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling GM-90257
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling GM-90257, a microtubule acetylation inhibitor with potent anticancer activity. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risks and maintaining a safe laboratory environment.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Parameter | Value | Source |
| CAS Number | 315703-81-2 | [1] |
| Molecular Formula | C₁₆H₁₄N₄OS₂ | [2] |
| Molecular Weight | 342.44 g/mol | [2] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1][2] |
| Purity | >98% (HPLC) | [3] |
Operational Plan: Safe Handling and Preparation
Given that this compound is a potent anticancer compound, all handling procedures must be performed with the utmost care to prevent personnel exposure and environmental contamination. The following step-by-step protocol outlines the mandatory procedures for working with this compound.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
All manipulations of this compound, including weighing, reconstituting, and aliquoting, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
Ensure adequate ventilation in the laboratory and that the BSC is functioning correctly before commencing any work.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves at all times. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff. Change gloves immediately if they become contaminated.
-
Lab Coat: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required.
-
Eye Protection: ANSI-approved safety glasses with side shields or a full-face shield must be worn.
-
Respiratory Protection: When handling the powdered form of this compound, a NIOSH-approved N95 or higher-level respirator is mandatory to prevent inhalation of aerosolized particles.
Preparation of Stock Solutions
-
Gather Materials: Before starting, assemble all necessary materials, including vials, solvents (e.g., DMSO), pipettes, and waste containers, inside the BSC.
-
Weighing: Carefully weigh the required amount of this compound powder on a tared weigh boat inside the BSC.
-
Reconstitution: Add the appropriate solvent to the vial containing the this compound powder. For example, to prepare a 10 mM stock solution in DMSO, dissolve the compound accordingly.[1] If necessary, gentle warming and sonication can be used to aid dissolution.[1]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1] Label each aliquot clearly with the compound name, concentration, date, and your initials. Store the stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1][2]
Spill Management
In the event of a spill, immediate action is critical. All laboratories working with potent compounds should have a dedicated spill kit readily accessible.
-
Alert and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: If not already wearing full PPE, don the appropriate gear from the spill kit.
-
Containment: For liquid spills, use absorbent pads to cover and contain the spill. For powder spills, gently cover with a damp absorbent pad to avoid generating dust.
-
Cleanup: Working from the outside in, carefully collect all contaminated materials using a scoop and scraper and place them in a designated hazardous waste container.
-
Decontamination: Clean the spill area three times with a detergent solution, followed by a rinse with 70% isopropyl alcohol.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired this compound.
-
Contaminated PPE (gloves, gowns, etc.).
-
Labware (vials, pipette tips, etc.).
-
Cleaning materials from spill cleanup.
-
-
Waste Containers:
-
Sharps: Needles and syringes must be disposed of in a designated chemotherapy sharps container.
-
Solid Waste: Contaminated gloves, gowns, and other solid materials should be placed in a clearly labeled, leak-proof hazardous waste container (often a yellow bag or bin).
-
Liquid Waste: Unused solutions of this compound should be collected in a designated hazardous liquid waste container. DO NOT pour any solution containing this compound down the drain.
-
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for the disposal of cytotoxic waste.
Experimental Protocols
While specific experimental protocols will vary depending on the research objectives, the following general guidelines should be followed when using this compound in cell-based assays or animal models.
In Vitro Cell-Based Assays
-
Cell Culture: When treating cells with this compound, perform all steps within a BSC.
-
Incubation: After treatment, incubate cells in a designated incubator, clearly labeled to indicate the presence of a cytotoxic compound.
-
Waste: All media and plasticware from treated cells must be disposed of as hazardous waste.
In Vivo Animal Studies
-
Administration: When administering this compound to animals (e.g., via intraperitoneal injection), wear full PPE.
-
Animal Housing: House treated animals in designated cages with clear labeling.
-
Waste: All animal bedding and waste from treated animals should be handled and disposed of as hazardous waste according to institutional guidelines.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to apoptosis in cancer cells.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
